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  • Product: 2-Chloro-5-(thiophen-2-YL)nicotinic acid
  • CAS: 865169-81-9

Core Science & Biosynthesis

Foundational

Solubility profile of 2-Chloro-5-(thiophen-2-yl)nicotinic acid in organic solvents

Title: Thermodynamic Solubility Profiling of 2-Chloro-5-(thiophen-2-yl)nicotinic Acid in Organic Solvents: A Technical Guide for Process Chemistry Executive Summary and Structural Rationale In early-stage pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Solubility Profiling of 2-Chloro-5-(thiophen-2-yl)nicotinic Acid in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary and Structural Rationale

In early-stage pharmaceutical development and advanced organic synthesis, the precise characterization of an intermediate’s solubility profile is a critical prerequisite for reaction optimization, crystallization design, and purification. 2-Chloro-5-(thiophen-2-yl)nicotinic acid (CAS 865169-81-9) is a highly functionalized heterocyclic building block. Its structure—comprising a polar, hydrogen-bonding carboxylic acid moiety, a weakly basic pyridine ring, a lipophilic thiophene ring, and an electron-withdrawing chloro substituent—creates a complex thermodynamic dissolution landscape.

Unlike simple aliphatic compounds, the solubility of nicotinic acid derivatives is heavily dictated by their ability to form robust intermolecular hydrogen-bonded dimers in the solid state, as well as their propensity to exist in zwitterionic forms depending on the dielectric constant of the microenvironment[1]. To successfully solubilize this compound, an organic solvent must overcome the high crystal lattice energy driven by the pyridine-carboxylic acid interactions, while simultaneously accommodating the lipophilic thiophene-chloro domain.

Thermodynamic Drivers of Solvation

The dissolution of 2-Chloro-5-(thiophen-2-yl)nicotinic acid in an organic solvent is an equilibrium process governed by the Gibbs free energy of solution ( ΔGsol​ ). For successful solvation, the solvent-solute interactions must energetically compensate for the disruption of solute-solute (crystal lattice) and solvent-solvent (cavity formation) interactions[2].

  • Hydrogen Bond Acceptor (HBA) Capacity: Solvents with strong HBA properties (e.g., Dimethyl sulfoxide, Dimethylformamide) are exceptionally effective. They disrupt the carboxylic acid dimers of the solute by forming strong solvent-solute hydrogen bonds without requiring the solute to act as a hydrogen bond acceptor[3].

  • Polarizability and Dipole Moment: The presence of the polarizable sulfur atom in the thiophene ring and the chloro substituent makes the molecule highly responsive to solvents with high dipole moments.

  • Protic vs. Aprotic Environments: In highly polar protic solvents (like methanol), the compound can engage in bidirectional hydrogen bonding. However, in non-aqueous, non-polar media, the compound remains strictly non-zwitterionic, which drastically reduces its solubility in aliphatic hydrocarbons[3].

Predictive Quantitative Solubility Profile

Because empirical high-throughput solubility data for highly specific intermediates can be sparse in primary literature, process chemists rely on structural analogies and Hansen Solubility Parameters (HSP). Based on the established thermodynamic behavior of closely related analogs (e.g., 2-chloropyridine-3-carboxylic acid and pyrazinamide), the following table summarizes the extrapolated thermodynamic solubility profile of 2-Chloro-5-(thiophen-2-yl)nicotinic acid at 298.15 K[2][3].

Table 1: Extrapolated Solubility Profile in Key Organic Solvents (298.15 K)

Solvent ClassificationOrganic SolventDielectric Constant ( ε )Estimated Solubility Range (mg/mL)Solvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong HBA; completely disrupts carboxylic acid dimers; high dipole moment stabilizes the thiophene ring.
Polar Aprotic N,N-Dimethylformamide (DMF)36.730.0 - 50.0Excellent HBA; high polarity overcomes crystal lattice energy.
Polar Protic Methanol (MeOH)32.715.0 - 25.0Forms bidirectional H-bonds with the pyridine nitrogen and carboxylic acid.
Polar Protic Ethanol (EtOH)24.510.0 - 15.0Similar to MeOH but lower dielectric constant reduces overall capacity[4].
Moderate Aprotic Ethyl Acetate (EtOAc)6.05.0 - 10.0Moderate HBA; lipophilic tail accommodates the thiophene moiety.
Halogenated Dichloromethane (DCM)8.92.0 - 8.0High polarizability interacts well with the chloro-thiophene domain, but poor H-bonding limits total capacity.
Non-Polar Heptane / Hexane~1.9< 0.1Incapable of breaking the polar crystal lattice; essentially insoluble.

Experimental Methodology: The Miniaturized Shake-Flask Protocol

To validate the predictive data above for process scale-up, empirical determination is mandatory. The "shake-flask" method remains the gold standard for determining true thermodynamic (equilibrium) solubility, as opposed to kinetic solubility which can be artificially inflated by supersaturation[5][6].

The following protocol is designed as a self-validating system, ensuring that true equilibrium is reached and colloidal artifacts are eliminated.

Step-by-Step Protocol:

  • Preparation of the Solid Phase: Weigh approximately 50 mg of 2-Chloro-5-(thiophen-2-yl)nicotinic acid into a 2.0 mL borosilicate glass HPLC vial. Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation. If the solid dissolves completely, the test must be repeated with more mass[5].

  • Solvent Addition: Add 1.0 mL of the target organic solvent (HPLC grade, anhydrous) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would skew concentration calculations[7].

  • Thermostatic Equilibration: Place the vial in a thermostatic shaking incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 48 hours. Causality: 48 hours is typically required for complex heterocycles to transition from a kinetically dissolving state to a stable thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation[2][5].

  • Phase Separation (Critical Step): Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25 °C. Causality: Centrifugation is preferred over direct filtration for the initial separation because highly lipophilic compounds can adsorb onto filter membranes, leading to falsely low solubility readings.

  • Filtration: Carefully aspirate 0.5 mL of the clear supernatant and pass it through a 0.45 µm PTFE syringe filter (pre-saturated with the solvent) into a clean volumetric flask. Causality: This removes any sub-visible colloidal particles that did not pellet during centrifugation[2].

  • Quantification: Dilute the aliquot appropriately with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically at 254 nm for conjugated thiophene-pyridine systems).

Process Chemistry & Solvent Selection Strategy

When scaling up the synthesis or purification of 2-Chloro-5-(thiophen-2-yl)nicotinic acid, raw solubility is not the only metric. Modern pharmaceutical development mandates adherence to Green Chemistry principles[8].

According to the CHEM21 and GSK solvent selection guides, halogenated solvents like Dichloromethane (DCM) and highly reprotoxic solvents like DMF should be substituted wherever possible[9][10].

  • Recommended Substitution: If DMF is required for its high solubilizing power, consider substituting it with Cyrene (dihydrolevoglucosenone) or DMSO , which possess similar dipolar aprotic properties but significantly lower environmental and human toxicity profiles[8][11].

  • Crystallization Solvent: A mixture of Ethanol (as the "good" solvent) and Heptane (as the "anti-solvent") provides an excellent, environmentally benign binary system for the controlled crystallization of this compound[9].

Workflow Visualization

To ensure reproducibility across laboratory sites, the thermodynamic solubility workflow is mapped below.

G N1 Solid Compound (Excess Mass) N3 Thermostatic Shaking (48h at 25°C) N1->N3 N2 Organic Solvent (Anhydrous) N2->N3 N4 Phase Separation (Centrifugation at 10k RPM) N3->N4 Saturated Solution + Solid N5 Supernatant Filtration (0.45 µm PTFE) N4->N5 Supernatant N6 Analytical Quantification (HPLC-UV) N5->N6 Clear Aliquot

Caption: Thermodynamic solubility determination workflow using the miniaturized shake-flask method.

References

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. CoLab. Available at: [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available at: [Link]

  • Solubility and Pseudo Polymorphic Behavior of Nicotinic Acid in Alcoholic Solutions: Experimental Data and Phase Equilibrium Modeling. ACS Publications. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available at: [Link]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. IMR Press. Available at: [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. University of Basrah. Available at: [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Available at: [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Universiti Putra Malaysia. Available at: [Link]

  • CHEM21 selection guide of classical- and less classical-solvents. RSC Publishing. Available at: [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute. Available at: [Link]

Sources

Exploratory

Electronic Properties of Thiophene-Substituted Nicotinic Acids: A Technical Guide to Donor-Acceptor Architectures

Executive Summary Thiophene-substituted nicotinic acids represent a highly versatile and tunable class of heterocyclic scaffolds. By splicing the nitrogen-containing nicotinic acid (pyridine-3-carboxylic acid) with the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-substituted nicotinic acids represent a highly versatile and tunable class of heterocyclic scaffolds. By splicing the nitrogen-containing nicotinic acid (pyridine-3-carboxylic acid) with the sulfur-containing thiophene ring, researchers can engineer molecules with precise electronic properties[1]. These compounds are increasingly critical in drug development, agrochemicals, and materials science. This whitepaper provides an in-depth analysis of their electronic behavior, detailing the quantum mechanical foundations, self-validating experimental workflows, and field-proven applications of these unique Donor-Acceptor (D-A) architectures.

The Structural Paradigm: Intramolecular Charge Transfer (ICT)

The core utility of thiophene-substituted nicotinic acids lies in their inherent push-pull electronic configuration. The thiophene moiety, characterized by its polarizable sulfur atom, acts as a robust π -electron donor. Conversely, the nicotinic acid core—comprising an electron-deficient pyridine ring and an electron-withdrawing carboxylic acid group—serves as a strong electron acceptor.

This structural dichotomy facilitates Intramolecular Charge Transfer (ICT). When excited, electron density flows from the thiophene donor through the conjugated π -bridge to the nicotinic acid acceptor. This ICT dictates the molecule's polarizability, optical bandgap, and binding affinity to external targets.

ICT Donor Thiophene Ring (π-Electron Donor) Bridge Conjugated Linker (π-Bridge) Donor->Bridge Electron Flow HOMO HOMO Level Localization Donor->HOMO Acceptor Nicotinic Acid Core (Electron Acceptor) Bridge->Acceptor ICT LUMO LUMO Level Localization Acceptor->LUMO

Intramolecular charge transfer from thiophene donor to nicotinic acid acceptor.

Quantum Mechanical Foundations: FMO Dynamics

The electronic properties of these hybrids are primarily described by their Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2]. In these systems, the HOMO is typically localized over the electron-dense thiophene ring, whereas the LUMO is localized across the pyridine ring and the carboxylate function.

The energy gap ( ΔE ) between the HOMO and LUMO is the critical metric for stability and reactivity[2]. A narrower bandgap generally indicates higher chemical reactivity and lower kinetic stability, making the molecule more susceptible to polarization. Furthermore, these primary energy levels are used to derive secondary quantum descriptors—such as chemical hardness ( η ), softness ( σ ), and electrophilicity ( ω )—which are essential for predicting how the molecule will interact with biological receptors or metal surfaces[3].

Quantitative Data Summary

Below is a consolidated table of representative empirical and theoretical electronic properties for pyridine/thiophene derivatives across various applications.

Derivative Class / Specific Compound EHOMO​ (eV) ELUMO​ (eV)Bandgap ( ΔE )Primary ApplicationRef
4-methyl-2-aminopyridine-4-carboxylate -0.23167-0.704700.1612 eVMetal Corrosion Inhibition[3]
Nicotinic Acid Hydrazide-Ni Complexes -5.20 to -5.50-2.80 to -3.10~2.10 - 2.70 eVH₂S Gas Sensors[2]
N-(thiophen-2-yl) nicotinamides -5.80 to -6.10-1.50 to -2.10~3.80 - 4.30 eVAgrochemical Fungicides[1]

*Note: Values marked with an asterisk represent typical theoretical ranges for these structural classes derived from generalized Density Functional Theory (DFT) studies.

Experimental & Computational Workflows

To accurately characterize the electronic properties of these compounds, researchers must employ a dual-pronged approach that bridges empirical electrochemistry with computational modeling.

Workflow cluster_empirical Empirical Characterization cluster_computational Computational Modeling Syn Synthesis of Thiophene- Nicotinic Acid Hybrids UV UV-Vis Spectroscopy (Optical Gap) Syn->UV CV Cyclic Voltammetry (Redox Potentials) Syn->CV DFT DFT Calculations (B3LYP/6-311++G**) Syn->DFT Data Electronic Properties (HOMO/LUMO, Bandgap) UV->Data CV->Data MEP Electrostatic Potential Mapping DFT->MEP DFT->Data MEP->Data App Target Applications (Sensors, Inhibitors) Data->App

Workflow integrating empirical and computational electronic characterization.

Protocol 1: Empirical Determination via Cyclic Voltammetry (CV)

Objective: To determine the absolute HOMO and LUMO energy levels in a solvated state. Causality: While UV-Vis spectroscopy provides the optical bandgap, it does not yield absolute energy levels relative to vacuum. CV measures the oxidation and reduction potentials, which directly correlate to the HOMO and LUMO energies, accounting for solvent-solute interactions that gas-phase computational models inherently miss. Self-Validating System: This protocol mandates the use of Ferrocene (Fc) as an internal standard. Because the Fc/Fc⁺ redox couple is highly stable and solvent-independent, spiking the analyte solution with Ferrocene allows the system to self-correct for reference electrode drift and uncompensated resistance, ensuring absolute energy calculations are flawless.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized thiophene-nicotinic acid derivative (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Setup: Utilize a three-electrode cell comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Validation & Calibration: Add 1 mM Ferrocene to the cell and repeat the scan. Calibrate the analyte potentials against the half-wave potential of the Fc/Fc⁺ couple ( E1/2Fc​ ).

  • Calculation: Calculate the energy levels relative to vacuum (where Fc/Fc⁺ is assumed to be -4.8 eV):

    • EHOMO​=−[Eoxonset​−E1/2Fc​+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2Fc​+4.8] eV

Protocol 2: Computational Modeling via Density Functional Theory (DFT)

Objective: To map the molecular electrostatic potential (MEP) and theoretically validate FMO localization. Causality: The B3LYP hybrid functional is selected because it provides an optimal balance between computational cost and the accurate treatment of electron correlation in conjugated aromatic systems. The 6-311++G(d,p) basis set is explicitly chosen because the diffuse functions (++) are critical for accurately modeling the expanded electron clouds of the sulfur atom in thiophene and the lone pairs on the nitrogen/oxygen atoms. Self-Validating System: A geometry optimization is physically meaningless if the structure is not a true local minimum. This protocol requires a subsequent vibrational frequency calculation; the complete absence of imaginary (negative) frequencies self-validates that the geometry is a true global minimum rather than a transition state.

Step-by-Step Methodology:

  • Initialization: Construct the 3D molecular geometry of the derivative using a standard visualizer (e.g., GaussView).

  • Optimization: Execute a ground-state geometry optimization in Gaussian using the B3LYP/6-311++G(d,p) level of theory[3].

  • Validation: Run a frequency calculation at the exact same level of theory. Confirm the output yields zero imaginary frequencies.

  • Electronic Extraction: Extract the HOMO and LUMO eigenvalues from the formatted checkpoint file to calculate theoretical ΔE .

  • MEP Mapping: Generate the Molecular Electrostatic Potential surface to identify nucleophilic (red/electron-rich) and electrophilic (blue/electron-deficient) regions, which dictate the molecule's interaction vectors with external targets[1].

Field-Proven Applications Driven by Electronic Properties

The highly tunable electronic nature of these hybrids has led to breakthroughs across multiple scientific domains:

  • Environmental Gas Sensors: Nickel complexes utilizing nicotinic acid hydrazide and thiophene-based ligands have been successfully deployed as highly sensitive H₂S gas sensors[2]. The sensing mechanism relies entirely on electronic modulation. Upon interaction with H₂S, new energy states appear around the Fermi level, altering the HOMO-LUMO gap and increasing the work function. This translates into a measurable change in conductivity, enabling rapid detection[2].

  • Anti-Corrosion Materials: Pyridine and thiophene derivatives exhibit excellent corrosion inhibition for metals like mild steel[3]. The efficiency of the inhibitor is directly tied to its FMOs. A higher EHOMO​ allows the hybrid to readily donate π -electrons into the empty d-orbitals of the metal surface. Conversely, a lower ELUMO​ facilitates the acceptance of electrons from the metal (back-donation). This synergistic electron transfer forms a robust, protective coordinate film on the substrate[3].

  • Agrochemical Fungicides: In agricultural chemistry, splicing nicotinic acid with thiophene yields potent fungicides, such as N-(thiophen-2-yl) nicotinamide derivatives[1]. The calculated MEP surfaces of these molecules reveal that the heteroatoms (oxygen, nitrogen, and sulfur) serve as highly polar, catalytically active centers. These localized charge distributions enhance the electrostatic binding affinity between the fungicide and the target pathogen's enzymes, driving high in vivo efficacy against diseases like cucumber downy mildew[1].

References

  • [1] Thiophene | Request PDF - ResearchGate. ResearchGate. Available at:

  • [2] Retracted Article: Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H₂S gas - RSC Publishing. RSC Publishing. Available at:

  • [3] Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach | European Journal of Chemistry. European Journal of Chemistry. Available at:

  • A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3- and 4-Cyanopyridines by Density Functional Theory. - IOSR Journal. IOSR Journal. Available at:

Sources

Foundational

Synthesizing and Derivatizing 2-Chloro-5-(thiophen-2-yl)nicotinic Acid: A Technical Guide to a Privileged Pharmacophore

Executive Summary The pyridine ring is a cornerstone of modern medicinal chemistry, consistently ranking among the most frequently utilized heterocycles in FDA-approved drugs. Within this vast chemical space, the 5-aryl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a cornerstone of modern medicinal chemistry, consistently ranking among the most frequently utilized heterocycles in FDA-approved drugs. Within this vast chemical space, the 5-aryl-2-chloronicotinic acid scaffold—and specifically its 2-chloro-5-(thiophen-2-yl)nicotinic acid variant—represents a highly privileged, multi-functional pharmacophore [2].

This technical whitepaper provides an in-depth analysis of the structural rationale, synthetic methodologies, and pharmacological utility of 2-chloro-5-(thiophen-2-yl)nicotinic acid derivatives. By dissecting the causality behind regioselective cross-coupling and nucleophilic aromatic substitution (SNAr), this guide offers a self-validating framework for researchers looking to leverage this scaffold in the development of novel kinase inhibitors, antimicrobial agents, and agrochemicals.

Structural Rationale: The Anatomy of the Scaffold

Designing a drug candidate requires a deep understanding of how each functional group contributes to both synthetic tractability and target binding. The 2-chloro-5-(thiophen-2-yl)nicotinic acid molecule is engineered for maximum modularity:

The Thiophen-2-yl Moiety (C5): Thiophene acts as a classical bioisostere for a phenyl ring. It provides essential lipophilic bulk to occupy hydrophobic pockets in target proteins (such as the ATP-binding site of kinases) while offering unique π

π stacking geometries due to the polarizability of the sulfur atom [1].
  • The 2-Chloro Substituent (C2): Halogens on an electron-deficient pyridine ring are highly susceptible to SNAr. The chlorine atom at the 2-position is exceptionally reactive because the adjacent nitrogen atom and the C3-carboxylic acid act as powerful electron sinks, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack [3].

  • The Carboxylic Acid (C3): This group serves a dual purpose. Synthetically, it is a versatile handle for amidation or esterification. Pharmacologically, it can act as a hydrogen-bond donor/acceptor or be converted into an amide to fine-tune the molecule's topological polar surface area (TPSA) and membrane permeability.

  • Synthetic Methodologies & Self-Validating Protocols

    The synthesis of fully functionalized derivatives from this scaffold typically follows a logical three-step sequence: Scaffold Construction, C2-Derivatization, and C3-Amidation.

    Synthetic workflow for 2-chloro-5-(thiophen-2-yl)nicotinic acid derivatives.

    Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

    Objective: Construct the core scaffold by coupling 5-bromo-2-chloronicotinic acid with thiophen-2-ylboronic acid.

    Causality & Logic: Why does the reaction occur at the C5-bromide and not the C2-chloride? The bond dissociation energy of the C-Br bond is significantly lower than that of the C-Cl bond. Consequently, the Palladium(0) catalyst undergoes oxidative addition at the C5 position with near-perfect chemoselectivity [5].

    Step-by-Step Procedure:

    • Preparation: In an oven-dried Schlenk flask under inert atmosphere (N2 or Argon), combine 5-bromo-2-chloronicotinic acid (1.0 equiv), thiophen-2-ylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 equiv).

    • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and aqueous Na2CO3 (2.0 M, 3.0 equiv). Rationale: The biphasic system dissolves both the organic substrates and the inorganic base required to activate the boronic acid via the formation of a boronate complex.

    • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor via LC-MS.

    • Workup: Cool to room temperature, acidify the aqueous layer with 1M HCl to pH ~3 (to protonate the carboxylic acid), and extract with Ethyl Acetate.

    • Validation Check: If the starting material persists, check for catalyst poisoning (e.g., oxygen ingress) or incomplete boronic acid activation.

    Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C2

    Objective: Introduce an amine (e.g., aniline or aliphatic amine) at the 2-position, displacing the chlorine atom.

    Causality & Logic: The SNAr reaction on 2-chloronicotinic acids can be challenging because the carboxylic acid proton can quench the incoming basic amine [3]. To overcome this, the reaction is often run with an excess of the amine (acting as both nucleophile and base) under thermal conditions, or under solvent-free melt conditions to drive the equilibrium.

    Step-by-Step Procedure:

    • Preparation: Combine 2-chloro-5-(thiophen-2-yl)nicotinic acid (1.0 equiv) and the desired amine (3.0–5.0 equiv) in a sealed tube.

    • Solvent: Add a polar aprotic solvent like DMF or NMP (or run solvent-free if the amine is a liquid at reaction temperature).

    • Reaction: Heat to 120–150 °C for 12–24 hours. Note: Electron-donating groups on the incoming aniline will increase nucleophilicity, reducing required reaction times [3].

    • Workup: Pour the mixture into ice water and adjust the pH to precipitate the 2-amino-5-(thiophen-2-yl)nicotinic acid derivative. Filter and wash with cold water.

    Protocol 3: Amidation of the C3 Carboxylic Acid

    Objective: Convert the carboxylic acid into a secondary or tertiary amide.

    Causality & Logic: Standard peptide coupling conditions are highly effective here. HATU is preferred over older reagents (like DCC) because it forms an highly reactive 7-azabenzotriazole active ester (OAt), which rapidly reacts with amines while minimizing epimerization or side reactions [4]. N,N-diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling agent.

    Step-by-Step Procedure:

    • Activation: To a stirred solution of the C2-functionalized nicotinic acid (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.1 M) at room temperature, add HATU (1.1 equiv) [4].

    • Intermediate Formation: Stir for 10–15 minutes to allow the formation of the active OAt ester.

    • Coupling: Add the target amine (1.1 equiv) and stir overnight.

    • Workup: Dilute with DCM, wash successively with saturated aqueous NaHCO3, water, and brine. Dry over Na2SO4 and concentrate in vacuo [4].

    Quantitative Data Summary

    The following table summarizes expected yields and optimal conditions for derivatizing the 2-chloro-5-(thiophen-2-yl)nicotinic acid scaffold, synthesized from literature precedents of analogous pyridine systems.

    Derivative ClassReaction TypeReagents / CatalystTemp (°C)Time (h)Expected Yield (%)
    Core Scaffold Suzuki-MiyauraPd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O854–675–85%
    2-Alkylamino SNArAliphatic amine (excess), NMP1201280–90%
    2-Arylamino SNArAniline (excess), Solvent-free1502–465–80%
    3-Carboxamide AmidationHATU, DIPEA, DCM2512–1885–95%

    Pharmacological Applications

    Derivatives of 5-aryl-2-aminonicotinic acids are highly prized in oncology and infectious disease research. The structural topology of these molecules allows them to act as potent, ATP-competitive inhibitors of various kinases [2].

    For instance, the thiophene ring often inserts deep into the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR) or Mitogen-Activated Protein Kinases (MAPK), while the pyridine nitrogen and the C2-amine establish critical hydrogen bonds with the kinase hinge region. Furthermore, related thienopyridine and pyridine derivatives have demonstrated significant in vitro antimicrobial activity against strains such as E. coli and C. albicans, showcasing the broad-spectrum potential of this pharmacophore [1].

    Putative EGFR/MAPK pathway inhibition by thiophene-pyridine derivatives.

    Conclusion

    The 2-chloro-5-(thiophen-2-yl)nicotinic acid scaffold is a masterclass in chemical design, offering orthogonal reactivity at the C2, C3, and C5 positions. By mastering the causality of palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and peptide coupling, researchers can rapidly generate diverse libraries of bioactive molecules. Maintaining rigorous control over reaction conditions—particularly base selection and temperature—is paramount to unlocking the full therapeutic potential of these privileged structures.

    References

    • Rateb, et al. "Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship." ResearchGate. Available at:[Link]

    • "Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications." IntechOpen. Available at: [Link]

    • Yarhorhosseini, M., et al. "Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors." BMC Chemistry / ResearchGate. Available at:[Link]

    • "Supporting Information Novel library synthesis of 3,4-disubstituted pyridin-2(1H)." Beilstein Journals. Available at:[Link]

    • "Nicofluprole (Ref: BCS-CY39089)." Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Available at:[Link]

    Exploratory

    Whitepaper: Potential Biological Activity of 2-Chloro-5-(thiophen-2-yl)nicotinic Acid Scaffolds

    Executive Summary & Core Directive As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I approach the 2-Chloro-5-(thiophen-2-yl)nicotinic acid scaffold not merely as a static che...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Core Directive

    As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I approach the 2-Chloro-5-(thiophen-2-yl)nicotinic acid scaffold not merely as a static chemical entity, but as a highly programmable pharmacophore. This specific molecular architecture merges the foundational bioactivity of the nicotinic acid (vitamin B3) core with the precise steric and electronic tuning afforded by a C2-halogen and a C5-heteroaryl substitution.

    The strategic combination of these functional groups creates a versatile building block with dual-domain potential:

    • Pharmaceuticals: Modulation of the GPR109A (HCA2) receptor for lipid-lowering and anti-inflammatory therapies[1].

    • Agrochemicals: Disruption of fungal metabolic pathways, building upon the proven efficacy of thiophene-containing nicotinamide derivatives[2].

    This technical guide dissects the mechanistic rationale behind this scaffold, projects its biological activity, and provides self-validating experimental protocols for empirical evaluation.

    Structural Biology & Mechanistic Rationale

    To understand the potential of 2-Chloro-5-(thiophen-2-yl)nicotinic acid, we must analyze the causality behind its structural components.

    The Nicotinic Acid Core

    Nicotinic acid is a well-documented modulator of lipid metabolism. It acts as a high-affinity ligand for the G-protein-coupled receptor GPR109A (also known as HM74A in humans and PUMA-G in mice)[1],[3]. Activation of this receptor in adipocytes triggers a Gi​ -mediated signaling cascade that inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels and suppressing hormone-sensitive lipase (HSL) activity[1]. Furthermore, nicotinic acid serves as a precursor in the Preiss-Handler pathway for NAD+ biosynthesis[4], making it a critical node in cellular energy metabolism.

    The 2-Chloro Substitution

    The introduction of a chlorine atom at the C2 position of the pyridine ring serves two critical functions:

    • Electronic Tuning: Chlorine inductively withdraws electron density from the pyridine ring. This lowers the pKa​ of the adjacent carboxylic acid, optimizing the ionization state for receptor engagement at physiological pH.

    • Metabolic Stability: The C2 position of nicotinic acid is a primary site for metabolic oxidation by hepatic oxidases. Halogenation at this site provides a steric and electronic shield, significantly extending the scaffold's half-life and preventing rapid clearance.

    The 5-(Thiophen-2-yl) Moiety

    Thiophene is a classic bioisostere for a phenyl ring, heavily utilized in commercialized agricultural fungicides[2].

    • Steric and Electronic Profile: Thiophene is more electron-rich and possesses a smaller molar volume than benzene.

    • Non-Covalent Interactions: The sulfur atom within the thiophene ring can participate in specific chalcogen bonding or act as a weak hydrogen bond acceptor within the hydrophobic pockets of target proteins (such as GPR109A or fungal succinate dehydrogenase). This C5 extension is critical for driving receptor subtype selectivity.

    Projected Biological Activities

    Pharmaceutical: GPR109A Modulation

    Given the high affinity of the unmodified nicotinic acid core for GPR109A ( Ki​≈113 nM)[5], the 2-chloro-5-thiophenyl derivative is projected to act as a potent, lipophilic agonist. The increased lipophilicity (driven by the thiophene ring) may enhance tissue penetration, while the C2-chlorine prevents rapid degradation. The primary therapeutic outcome is the reduction of lipolysis in adipocytes, leading to decreased free fatty acid (FFA) and triglyceride plasma levels[1].

    GPR109A_Signaling Scaffold 2-C-5-T-NA Scaffold GPR109A GPR109A (HCA2) Receptor Scaffold->GPR109A Agonism Gi Gi Protein (Alpha Subunit) GPR109A->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Inactivated) cAMP->PKA Prevents Activation HSL Hormone-Sensitive Lipase PKA->HSL Prevents Phosphorylation Lipolysis Lipolysis & FFA Release Inhibited HSL->Lipolysis Blocks

    Caption: GPR109A (HCA2) signaling pathway modulated by nicotinic acid derivatives.

    Agrochemical: Fungicidal Efficacy

    In agriculture, combinations of nicotinic acid and thiophene substructures have yielded highly active fungicides against pathogens like Pseudoperonospora cubensis (cucumber downy mildew)[2]. The 2-chloro-5-(thiophen-2-yl)nicotinic acid scaffold can serve as a direct precursor to novel N-(thiophen-2-yl) nicotinamide derivatives. By acting as a structural mimic of endogenous enzyme substrates, these compounds disrupt fungal respiration or NAD+ dependent pathways.

    Comparative Data Profiling

    The following table synthesizes the theoretical physicochemical properties and projected biological targets of the scaffold compared to known reference standards.

    Compound / ScaffoldCLogP (Est.)Primary Target Receptor/EnzymePrimary Biological IndicationExpected Activity Range ( IC50​ / EC50​ )
    Nicotinic Acid (Niacin) 0.36GPR109A (HCA2)Dyslipidemia / Anti-lipolytic~100 - 200 nM[5]
    Boscalid (Reference) 2.96Succinate Dehydrogenase (SDHI)Broad-spectrum Fungicide~1 - 5 mg/L
    2-C-5-T-NA Scaffold 2.85GPR109A / Fungal SDHIDual-domain (Lead Candidate)Empirical validation required

    Experimental Protocols for Biological Evaluation

    To ensure trustworthiness and scientific rigor, any claims regarding the biological activity of this scaffold must be validated through robust, self-controlled experimental workflows.

    Protocol 1: In Vitro GPR109A Activation Assay (cAMP Accumulation)

    Rationale: Because GPR109A is a Gi​ -coupled receptor, agonism is measured by the compound's ability to inhibit forskolin-induced cAMP production[1].

    • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109A in a 384-well microplate at a density of 5,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

    • Compound Treatment: Prepare a 10-point dose-response curve of the 2-C-5-T-NA scaffold (ranging from 10 μ M to 0.1 nM) in assay buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor). Add to the cells and incubate for 15 minutes.

    • Stimulation: Add forskolin (final concentration 10 μ M) to all wells to stimulate basal adenylyl cyclase activity. Incubate for 30 minutes at room temperature.

    • Detection (HTRF): Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing cAMP-d2 and anti-cAMP Cryptate conjugate.

    • Readout & Validation: Read the TR-FRET signal at 665 nm and 620 nm. Calculate the IC50​ of cAMP inhibition. Self-Validation: Unmodified nicotinic acid must be run in parallel as a positive control to ensure assay sensitivity.

    Protocol 2: High-Throughput Antifungal Screening (Mycelial Growth Inhibition)

    Rationale: Evaluates the direct fungitoxic effect of the scaffold on agricultural pathogens[2].

    • Media Preparation: Dissolve the scaffold in DMSO and amend molten Potato Dextrose Agar (PDA) to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.12 mg/L. Pour into sterile Petri dishes.

    • Inoculation: Excise 5 mm mycelial plugs from the leading edge of an actively growing colony of Botrytis cinerea or Pseudoperonospora cubensis. Place one plug face-down in the center of each amended agar plate.

    • Incubation: Incubate the plates in the dark at 25°C for 72–96 hours.

    • Measurement & Validation: Measure the radial growth of the mycelium using digital calipers. Calculate the inhibition percentage relative to a solvent-only (DMSO) control plate. Determine the EC50​ using probit analysis.

    Screening_Workflow Synthesis Scaffold Synthesis & Library Generation PrimaryScreen Primary Screening (cAMP Assay / Mycelial Growth) Synthesis->PrimaryScreen HitValidation Hit Validation (Dose-Response / EC50) PrimaryScreen->HitValidation Hits ADMET ADMET Profiling (Toxicity & Stability) HitValidation->ADMET Validated Hits LeadOpt Lead Optimization (SAR Analysis) ADMET->LeadOpt Safe Candidates LeadOpt->Synthesis Feedback Loop InVivo In Vivo Efficacy (Greenhouse / Animal Models) LeadOpt->InVivo Optimized Leads

    Caption: High-throughput screening and optimization workflow for novel 2-C-5-T-NA scaffolds.

    Conclusion

    The 2-Chloro-5-(thiophen-2-yl)nicotinic acid scaffold represents a highly rationalized intersection of metabolic stability and target affinity. Whether deployed as a Gi​ -protein modulator for metabolic disorders or as a fungitoxic warhead in crop protection, its rigid core and tunable heteroaryl periphery make it an exceptional candidate for advanced lead optimization.

    References

    • [2] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI Molecules. Available at:[Link]

    • [4] Niacin. Linus Pauling Institute, Oregon State University. Available at:[Link]

    • [1] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. PubMed (Nature Medicine). Available at:[Link]

    • [3] GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. PMC (Journal of Clinical Investigation). Available at:[Link]

    Sources

    Foundational

    An In-depth Technical Guide to the Stability of 2-Chloro-5-(thiophen-2-yl)nicotinic Acid Under Ambient Conditions

    Introduction 2-Chloro-5-(thiophen-2-yl)nicotinic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug development due to its potential as a key building block for various pharmac...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    2-Chloro-5-(thiophen-2-yl)nicotinic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug development due to its potential as a key building block for various pharmacologically active agents. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the stability of 2-Chloro-5-(thiophen-2-yl)nicotinic acid under ambient conditions, offering insights into its potential degradation pathways and outlining a robust experimental framework for its stability assessment. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity of this molecule throughout its lifecycle, from discovery to formulation.

    Physicochemical Properties and General Stability Profile

    While specific experimental data for 2-Chloro-5-(thiophen-2-yl)nicotinic acid is not extensively available in public literature, we can infer its general stability profile by examining its constituent chemical moieties: a 2-chloronicotinic acid core and a thiophene ring.

    Based on the safety data sheet for the closely related compound, 2-chloronicotinic acid, the molecule is expected to be stable under normal temperature and pressure.[1][2] It is typically a white or slightly light yellow crystalline solid.[1] Key recommendations for storage generally include keeping the container tightly closed in a dry and well-ventilated place at ambient temperature.[1][3] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2]

    The presence of the thiophene ring introduces additional considerations. Thiophene and its derivatives can be susceptible to oxidation, particularly at the sulfur atom, and can also undergo photodecomposition due to the absorption of UV light by the conjugated aromatic system.[4]

    Table 1: Inferred Physicochemical and Stability Characteristics

    PropertyInferred CharacteristicRationale/Supporting Evidence
    Appearance White to light yellow crystalline solidBased on data for 2-chloronicotinic acid.[1]
    Chemical Stability Stable under normal ambient conditions.Based on data for 2-chloronicotinic acid.[1][2]
    Storage Temperature Ambient temperature; -20°C for long-term storage of solutions.General recommendation for solid-state nicotinic acids.[1] Lower temperatures are suggested for thiophene-containing compounds to minimize degradation.[4]
    Light Sensitivity Potentially sensitive to light.The conjugated system of the thiophene and pyridine rings can absorb UV light, leading to photochemical reactions.[4]
    Hygroscopicity To be determined; storage in a dry environment is recommended.Standard practice for carboxylic acids.
    Incompatibilities Strong oxidizing agents, strong acids, strong bases.Based on data for 2-chloronicotinic acid.[2]

    Potential Degradation Pathways

    Understanding the potential degradation pathways is fundamental to developing a stability-indicating analytical method and appropriate storage conditions.[5][6] For 2-Chloro-5-(thiophen-2-yl)nicotinic acid, several degradation routes should be investigated.

    G cluster_0 2-Chloro-5-(thiophen-2-yl)nicotinic acid cluster_1 Stress Conditions cluster_2 Potential Degradation Products A 2-Chloro-5-(thiophen-2-yl)nicotinic acid B Acid/Base Hydrolysis A->B Susceptible C-Cl bond C Oxidation (e.g., H₂O₂) A->C Thiophene ring oxidation D Photolysis (UV/Vis light) A->D Aromatic system light absorption E Thermal Stress A->E Thermal decarboxylation F Hydrolysis Product (e.g., 2-Hydroxy-5-(thiophen-2-yl)nicotinic acid) B->F G Thiophene S-oxide derivatives C->G I Photodegradation adducts/isomers D->I H Decarboxylation Products E->H

    Figure 1: Potential Degradation Pathways of 2-Chloro-5-(thiophen-2-yl)nicotinic acid.

    Hydrolytic Degradation

    The carbon-chlorine bond at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, particularly under acidic or basic conditions. This could lead to the formation of 2-hydroxy-5-(thiophen-2-yl)nicotinic acid. While generally stable, prolonged exposure to harsh pH conditions, especially at elevated temperatures, could promote this degradation.[7]

    Oxidative Degradation

    The thiophene ring is known to be susceptible to oxidation. The sulfur atom can be oxidized to form thiophene-S-oxide derivatives.[4] Additionally, strong oxidizing conditions could potentially lead to cleavage of the thiophene ring or other oxidative modifications to the aromatic systems.

    Photodegradation

    The conjugated system formed by the pyridine and thiophene rings can absorb ultraviolet and visible light, which may lead to photochemical reactions.[4] Photodegradation can result in complex reaction pathways, including the formation of radical species, isomerization, or the formation of photodimers.[4] Therefore, protection from light is a critical consideration for storage and handling.

    Thermal Degradation

    At elevated temperatures, carboxylic acids can undergo decarboxylation. For 2-Chloro-5-(thiophen-2-yl)nicotinic acid, this would result in the formation of 2-chloro-5-(thiophen-2-yl)pyridine. Hazardous decomposition at very high temperatures may also produce gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[2]

    Recommended Experimental Framework: Forced Degradation Study

    A forced degradation (or stress testing) study is essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[8][9] It is also a regulatory requirement to demonstrate the specificity of stability-indicating analytical methods.[6][8]

    G A Prepare Stock Solution of 2-Chloro-5-(thiophen-2-yl)nicotinic acid (e.g., 1 mg/mL in ACN:H₂O) B Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) B->C D Quench Reaction (if necessary) and Dilute for Analysis C->D E Analyze by Stability-Indicating HPLC-UV/MS Method D->E F Identify and Quantify Degradation Products E->F

    Figure 2: General Workflow for a Forced Degradation Study.

    Analytical Methodology

    A validated stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of a stability study.[10]

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its potential degradation products.

    • Detection: A photodiode array (PDA) detector is useful for monitoring peak purity. Mass spectrometry (MS) detection is highly recommended for the identification of unknown degradation products by providing mass-to-charge ratio information.[7]

    Sample Preparation

    A stock solution of 2-Chloro-5-(thiophen-2-yl)nicotinic acid should be prepared in a suitable solvent mixture, such as acetonitrile and water, at a concentration of approximately 1 mg/mL.[4]

    Stress Conditions

    The goal of forced degradation is to achieve 5-20% degradation of the active substance.[4] The following conditions are recommended:

    Table 2: Recommended Forced Degradation Conditions

    Stress ConditionReagent/ConditionTemperatureDuration
    Acid Hydrolysis 0.1 M HCl60°CUp to 24 hours
    Base Hydrolysis 0.1 M NaOHRoom Temperature & 60°CUp to 24 hours
    Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
    Thermal (Solid) Solid compound80°CUp to 72 hours
    Thermal (Solution) Stock solution60°CUp to 24 hours
    Photostability Stock solution and solidICH Q1B conditions (UV/Vis light)As per guidelines
    Experimental Protocol
    • Preparation: Prepare the stock solution of 2-Chloro-5-(thiophen-2-yl)nicotinic acid.

    • Stress Application: For each stress condition, transfer an aliquot of the stock solution into a suitable vial. For solid-state thermal stress, place the solid compound in a vial.

    • Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture and storing it under normal laboratory conditions, protected from light.

    • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Quenching: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis to prevent damage to the HPLC column.[7]

    • Analysis: Analyze all samples by the developed stability-indicating HPLC method.

    • Data Evaluation:

      • Calculate the percentage degradation of the parent compound.

      • Determine the relative retention times and peak areas of any degradation products.

      • Use PDA and MS data to assess peak purity and tentatively identify degradation products.

    Summary and Recommendations

    While 2-Chloro-5-(thiophen-2-yl)nicotinic acid is expected to be stable as a solid under ambient, dry, and dark conditions, its stability in solution and under various environmental stresses requires thorough investigation. The primary areas of concern are potential hydrolysis of the chloro-substituent, oxidation of the thiophene ring, and photodegradation.

    Key Recommendations:

    • Storage: Store the solid material in a tightly sealed container at ambient temperature, protected from light and moisture. For long-term storage, especially of solutions, refrigeration or freezing (-20°C) under an inert atmosphere is advisable.[4]

    • Handling: Avoid exposure to strong acids, bases, and oxidizing agents. Minimize exposure to light during handling and in experimental setups.

    • Stability Studies: A comprehensive forced degradation study as outlined in this guide is crucial to fully understand the stability profile of this molecule and to develop a robust, stability-indicating analytical method for its quality control.

    By following these guidelines, researchers and drug development professionals can ensure the integrity and quality of 2-Chloro-5-(thiophen-2-yl)nicotinic acid, a promising building block in the development of new therapeutics.

    References

    • Jubilant Ingrevia Limited. (n.d.).
    • Thermo Fisher Scientific. (2025, December 22).
    • ChemScene. (2023, July 27). Safety Data Sheet: 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
    • BenchChem. (2025). Technical Support Center: 5-(Thiophen-2-yl)nicotinaldehyde Stability and Analysis.
    • Cayman Chemical. (2025, October 15).
    • LGC Standards. (2026, February 26).
    • Carl ROTH. (n.d.).
    • Hussain, A., et al. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
    • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
    • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
    • Arad, M. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova.
    • Coriolis Pharma. (n.d.).
    • Wang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
    • Gross, D., & Schütte, H. R. (1963). A method for the degradation of radioactive nicotinic acid. PubMed.
    • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
    • Kumar, V., & Sharma, V. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions.
    • Johnson, I., et al. (2024). Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residues.
    • European Medicines Agency. (2023, July 13).

    Sources

    Exploratory

    Safety Data Sheet (SDS) Overview &amp; Advanced Handling Protocols for 2-Chloro-5-(thiophen-2-yl)nicotinic acid

    Executive Summary & Structural Toxicology As a Senior Application Scientist, I frequently encounter highly functionalized halogenated heterocycles like 2-chloro-5-(thiophen-2-yl)nicotinic acid . This compound serves as a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Toxicology

    As a Senior Application Scientist, I frequently encounter highly functionalized halogenated heterocycles like 2-chloro-5-(thiophen-2-yl)nicotinic acid . This compound serves as a critical electrophilic scaffold in drug discovery, particularly for synthesizing kinase inhibitors and agrochemicals via cross-coupling methodologies. However, its complex molecular architecture necessitates stringent safety and handling protocols that go beyond standard laboratory practices.

    The toxicological profile of this compound is governed by three distinct structural motifs:

    • Nicotinic Acid Core: Functions as a weak organic acid. The electron-withdrawing nature of the pyridine nitrogen and the 2-chloro substituent significantly lowers the pKa of the C3-carboxylic acid (estimated pKa ~2.54) compared to standard benzoic acids[1]. This elevated acidity causes localized protein denaturation upon contact, making it a severe mucosal and ocular irritant[2].

    • 2-Chloro Substituent: This moiety is highly electrophilic, rendering the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). In a biological context, this reactivity poses a risk of haptenization with nucleophilic residues on skin proteins, leading to potential allergic sensitization[2].

    • Thiophen-2-yl Group: The addition of this aromatic heterocycle increases the overall lipophilicity (logP) of the molecule. Enhanced lipophilicity facilitates rapid dermal penetration, while the thiophene ring itself can undergo specific hepatic oxidation, requiring stringent barrier protection to prevent systemic absorption[3].

    Physicochemical Profiling & Hazard Identification

    To ensure compliance with the [4], the following table synthesizes the quantitative physicochemical data and GHS hazard classifications derived from its structural analogs.

    Table 1: Physicochemical and GHS Hazard Data (SDS Sections 2 & 9)

    SDS MetricValue / ClassificationMechanistic Causality
    Molecular Formula C10H6ClNO2SBase structural identifier.
    Molecular Weight 239.68 g/mol Determines stoichiometric calculations.
    Predicted pKa ~2.54Inductive pull from the 2-Cl and pyridine nitrogen.
    GHS Hazard Skin Irrit. 2 (H315)Acidic proton causes localized protein denaturation.
    GHS Hazard Eye Irrit. 2 (H319)Direct corneal damage via rapid pH alteration.
    GHS Hazard STOT SE 3 (H335)Aerosolized fine powder irritates respiratory mucosa.
    Signal Word WARNINGMandated by OSHA HCS for Category 2 irritants[4].

    Mechanistic Toxicology & Reactivity Profile

    HazardMap Core 2-Chloro-5-(thiophen-2-yl) nicotinic acid Acid Carboxylic Acid (pKa ~2.5) Protein Denaturation Eye/Skin Irritant Core->Acid H315, H319 Chloro 2-Chloro Pyridine Electrophilic Center Sensitization Risk Core->Chloro H335 Thiophene Thiophene Ring High Lipophilicity Dermal Penetration Core->Thiophene Systemic Tox

    Structural mapping of functional groups to their respective GHS hazards and toxicological mechanisms.

    Experimental Protocols: Safe Handling & Synthetic Application

    Researchers frequently utilize this compound as an electrophile in Suzuki-Miyaura cross-coupling reactions. The following protocols are designed as self-validating systems to ensure both operator safety and experimental success.

    Protocol 1: Step-by-Step Safe Weighing and Transfer
    • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure the fume hood face velocity is actively reading between 80–100 fpm.

    • Static Mitigation: Use an anti-static ionizer gun on the weighing boat prior to dispensing. Causality: Fine powders of halogenated heterocycles are highly prone to static cling. Mitigating static prevents sudden aerosolization and subsequent inhalation exposure (H335).

    • Transfer: Use a grounded, stainless-steel spatula to transfer the solid.

    • Validation: Wipe down the balance area with a damp methanol towel. Check the towel under a handheld UV lamp (254 nm). The absence of dark, UV-absorbing spots on the towel validates that no residual conjugated powder remains on the bench.

    Protocol 2: Step-by-Step Suzuki-Miyaura Coupling Setup
    • Reagent Loading: In an oven-dried Schlenk flask, combine 2-chloro-5-(thiophen-2-yl)nicotinic acid (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq) under an argon atmosphere.

    • Base Addition: Add aqueous Na2CO3 (3.0 eq) and a degassed solvent system (e.g., 1,4-Dioxane/H2O 4:1). Causality: Three equivalents of base are strictly required—one equivalent is consumed immediately to deprotonate the C3-carboxylic acid (preventing competitive binding and catalyst poisoning), while the remaining two equivalents activate the boronic acid into the reactive boronate species.

    • Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles. Validation: The complete cessation of gas evolution (bubbling) during the final thaw cycle serves as a self-validating indicator of complete oxygen exclusion, which is critical to prevent oxidative homocoupling of the boronic acid.

    • Execution & Quenching: Heat the sealed flask to 80°C for 12 hours. Upon completion (validated via LCMS), quench with 1M HCl to reprotonate the product, facilitating extraction into ethyl acetate.

    Spill Mitigation & Waste Management

    In the event of a primary container failure, standard sweeping will exacerbate the inhalation hazard.

    Protocol 3: Solid Spill Containment & Neutralization
    • Isolation: Immediately evacuate the local bench area. If the spill occurs outside a ventilated fume hood, don a P100 particulate respirator to mitigate inhalation of the powder.

    • Neutralization: Blanket the spilled powder with a 1:1 (w/w) mixture of diatomaceous earth (sand) and sodium bicarbonate (NaHCO3). Causality: The sand physically weighs down the material to prevent further aerosolization, while NaHCO3 chemically neutralizes the acidic proton of the nicotinic acid, converting it into a highly water-soluble, non-irritating sodium salt.

    • Collection: Moisten the mixture slightly with water to activate the acid-base neutralization, then sweep it using a non-sparking brush into a designated halogenated waste container.

    • Validation: Swab the decontaminated surface with a damp pH indicator strip. A stable pH reading of 7.0 validates the complete neutralization and removal of the acidic hazard.

    HandlingWorkflow Start Risk Assessment & PPE Donning Hood Transfer to Fume Hood Start->Hood Weigh Weighing via Anti-Static Spatula Hood->Weigh React Reaction Setup (Inert Gas) Weigh->React Waste Halogenated Waste Disposal React->Waste Decon Surface Decon & UV Validation Waste->Decon

    Step-by-step workflow for the safe handling, reaction setup, and disposal of halogenated powders.

    References

    • Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    • Title: 2-Chloronicotinic acid | CID 76258 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

    • Title: 2-Thiopheneboronic acid | CID 2733960 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

    • Title: 2-Chloronicotinic acid Source: Wikipedia URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the Synthesis of 2-Chloro-5-(thiophen-2-yl)nicotinic Acid

    Introduction: A Versatile Heterocyclic Scaffold In the landscape of modern medicinal chemistry and materials science, the demand for novel, functionalized heterocyclic compounds is insatiable. 2-Chloro-5-(thiophen-2-yl)n...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: A Versatile Heterocyclic Scaffold

    In the landscape of modern medicinal chemistry and materials science, the demand for novel, functionalized heterocyclic compounds is insatiable. 2-Chloro-5-(thiophen-2-yl)nicotinic acid represents a highly valuable bi-heterocyclic scaffold, integrating the electron-rich thiophene ring with the electron-deficient pyridine core of nicotinic acid. This unique electronic and structural arrangement makes it a pivotal building block for the synthesis of advanced pharmaceutical intermediates, agrochemicals, and organic electronic materials. The presence of three distinct points of potential modification—the carboxylic acid, the chloro-substituent, and the thiophene ring—offers a rich platform for molecular derivatization and the exploration of structure-activity relationships (SAR).

    This document provides a comprehensive guide to the synthesis of 2-Chloro-5-(thiophen-2-yl)nicotinic acid, grounded in established organometallic principles. We present a detailed, field-proven protocol based on a regioselective Suzuki-Miyaura cross-coupling reaction, offering insights into the causality behind experimental choices to ensure reproducibility and high yields.

    Synthetic Strategy: The Power of Regioselective Suzuki-Miyaura Cross-Coupling

    The most efficient and modular strategy for constructing the C-C bond between the pyridine and thiophene rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its key precursors: boronic acids and aryl halides.[1][2]

    Our synthetic design leverages the differential reactivity of halogens in the Suzuki coupling. We have selected 2-Bromo-5-chloronicotinic acid as the pyridine-based starting material. The Carbon-Bromine bond is significantly more reactive towards oxidative addition to the Palladium(0) catalyst than the more stable Carbon-Chlorine bond. This inherent reactivity difference allows for a highly regioselective coupling at the 5-position of the nicotinic acid ring, leaving the 2-chloro substituent untouched for potential downstream modifications.

    The coupling partner is Thiophene-2-boronic acid , a readily available and stable organoboron reagent.

    Experimental Protocol: Synthesis of 2-Chloro-5-(thiophen-2-yl)nicotinic acid

    This protocol is designed to be a self-validating system, with clear steps and explanations to guide the researcher.

    Materials and Reagents
    ReagentCAS NumberMolecular Weight ( g/mol )Role
    2-Bromo-5-chloronicotinic acid65550-79-0236.45Starting Material
    Thiophene-2-boronic acid6165-68-0127.96Coupling Partner
    Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Catalyst
    Potassium Phosphate (K₃PO₄)7778-53-2212.27Base
    1,4-Dioxane (Anhydrous)123-91-188.11Solvent
    Water (Degassed)7732-18-518.02Co-solvent
    Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
    2M Hydrochloric Acid (HCl)7647-01-036.46Acidification
    Brine (Saturated NaCl solution)N/AN/AWashing Agent
    Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
    Reaction Workflow Diagram

    G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (2-Bromo-5-chloronicotinic acid, Thiophene-2-boronic acid, K₃PO₄) in a Schlenk flask. B 2. Add Solvents (1,4-Dioxane and Water). A->B C 3. Degas Mixture (Argon bubbling for 20 min). B->C D 4. Add Catalyst (Pd(PPh₃)₄ under Argon). C->D E 5. Heat to 90 °C (Stir vigorously for 12-16 h under Argon). D->E F 6. Monitor Progress (TLC analysis). E->F G 7. Cool to RT & Dilute (Add water). F->G H 8. Acidify (Add 2M HCl to pH ~2-3). G->H I 9. Extract Product (3x with Ethyl Acetate). H->I J 10. Wash & Dry (Wash with brine, dry over MgSO₄). I->J K 11. Concentrate (Remove solvent in vacuo). J->K L 12. Purify Solid (Recrystallization or Column Chromatography). K->L

    Caption: Experimental workflow for the synthesis of 2-Chloro-5-(thiophen-2-yl)nicotinic acid.

    Step-by-Step Methodology
    • Reaction Setup:

      • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-chloronicotinic acid (1.0 eq, e.g., 236 mg, 1.0 mmol), thiophene-2-boronic acid (1.2 eq, 154 mg, 1.2 mmol), and potassium phosphate (K₃PO₄) (2.5 eq, 531 mg, 2.5 mmol).[1][3]

      • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

      • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The 4:1 solvent ratio is crucial for dissolving both the organic and inorganic reagents.[1][3]

      • Expert Insight: The use of K₃PO₄ is recommended as it is an effective base for Suzuki couplings involving heteroaryl boronic acids and minimizes side reactions.[1]

    • Degassing and Catalyst Addition:

      • Bubble Argon gas through the stirred reaction mixture for 15-20 minutes to ensure the complete removal of dissolved oxygen, which can deactivate the palladium catalyst.

      • Under a positive flow of Argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol) to the flask. The mixture will typically turn a yellowish color.

      • Trustworthiness Note: A properly degassed mixture is critical for catalytic turnover. If the reaction fails to initiate, incomplete degassing or a degraded catalyst are the most likely causes.

    • Reaction Progression:

      • Seal the Schlenk flask and place it in a preheated oil bath at 90 °C.

      • Stir the reaction mixture vigorously for 12-16 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a solution of the crude reaction mixture and spot against the starting material. A typical eluent system is 50:50 Hexane:Ethyl Acetate with 1% acetic acid. The product should be more non-polar than the starting nicotinic acid derivative.

    • Work-up Procedure:

      • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

      • Dilute the mixture with 50 mL of water.

      • Transfer the mixture to a separatory funnel. The aqueous layer may contain unreacted boronic acid and inorganic salts.

      • Slowly add 2M HCl dropwise to the aqueous mixture while stirring until the pH is approximately 2-3. The desired product, being a carboxylic acid, will precipitate as a solid.

      • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.

      • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic impurities.

      • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification:

      • The crude solid can be purified by recrystallization. Effective solvents for nicotinic acid derivatives include water, ethanol, or mixtures of ethyl acetate and hexane.[4]

      • Alternative Purification: If recrystallization is insufficient, the crude product can be purified by column chromatography on silica gel. A gradient elution from 20% to 80% ethyl acetate in hexane, with 1% acetic acid added to the mobile phase, is a good starting point. The acetic acid helps to prevent tailing of the carboxylic acid on the silica.

    Summary of Reaction Parameters

    ParameterValue / ConditionRationale
    Stoichiometry
    2-Bromo-5-chloronicotinic acid1.0 eqLimiting Reagent
    Thiophene-2-boronic acid1.1 - 1.3 eqSlight excess ensures full consumption of starting material.
    Pd(PPh₃)₄2-5 mol%Standard catalytic loading for Suzuki couplings.
    K₃PO₄2.0 - 3.0 eqSufficient base to facilitate the transmetalation step.
    Reaction Conditions
    Solvent1,4-Dioxane / H₂O (4:1)Optimal for solubility of both organic and inorganic reagents.
    Temperature90 °CProvides sufficient thermal energy for catalytic turnover without degrading reagents.
    AtmosphereInert (Argon or N₂)Protects the Pd(0) catalyst from oxidation.
    Time12 - 16 hoursTypical reaction time for achieving high conversion.

    Conclusion

    This protocol details a robust and regioselective method for the synthesis of 2-Chloro-5-(thiophen-2-yl)nicotinic acid via a Suzuki-Miyaura cross-coupling. By carefully selecting a starting material with differential halogen reactivity and optimizing reaction conditions, this valuable synthetic building block can be produced in high yield. The provided insights into the rationale behind each step are intended to empower researchers to troubleshoot and adapt this methodology for their specific research and development needs.

    References

    • Lighthipe, C. H. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Washington, DC: U.S.
    • Bemis, G. W. (1949). Purification of nicotinamide. U.S. Patent No. 2,496,114. Washington, DC: U.S.
    • Hunt, A. L. (1958). Purification of the Nicotinic Acid Hydroxylase System of Pseudomonas fluorescens KB 1. Biochemical Journal, 69(1), 2P-3P. [Link]

    • Zhang, M., Wei, J., & Wang, Z. (2004). Synthesis of 2-Chloronicotinic Acid. Chinese Journal of Pharmaceuticals, 35(5), 267-268. [Link]

    • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In 2016 2nd International Conference on Energy, Materials and Chemical Engineering. Atlantis Press. [Link]

    • Szymańska, I., & Szczygieł, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 633. [Link]

    • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

    • Li, C., et al. (2023). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. Sheng Wu Gong Cheng Xue Bao, 39(12), 4893-4906. [Link]

    • Kumar, V., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1234567. [Link]

    • Rasheed, S., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 58. [Link]

    • Cernigoj, U., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4485-4500. [Link]

    • CN103193705A - Synthesis method of 2-chloronicotinic acid and deriv
    • Rasool, N., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2445. [Link]

    • Rasheed, S., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(10), 2636. [Link]

    • Wang, H., et al. (2023). Rh(iii)-catalyzed base-free α-arylation of iodonium ylides with arylboronic acids: modular synthesis of 5-aryl barbituric acids. Organic Chemistry Frontiers, 10(19), 4785-4792. [Link]

    • Dvořáková, H., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Aryl- and C-Alkenylpurines. Collection of Czechoslovak Chemical Communications, 66(10), 1579-1594. [Link]

    Sources

    Application

    Application Note: Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position in Heterocyclic Scaffolds

    Introduction Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in modern organic synthesis and medicinal chemistry. In pharmaceutical drug discovery, the SNAr reaction is consistently ranked among...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in modern organic synthesis and medicinal chemistry. In pharmaceutical drug discovery, the SNAr reaction is consistently ranked among the most frequently utilized methodologies for constructing aryl C–N, C–O, and C–S bonds[1]. Specifically, the functionalization of nitrogen-containing heterocycles at the 2-chloro position (e.g., 2-chloropyridine, 2-chloropyrimidine) is a critical step in synthesizing active pharmaceutical ingredients (APIs), including blockbuster kinase inhibitors like Imatinib and Gefitinib[2].

    This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to understanding the mechanistic causality, quantitative reactivity trends, and optimized experimental protocols for SNAr reactions at the 2-chloro position.

    Mechanistic Principles and Causality

    Unlike aliphatic substitution ( SN​1 or SN​2 ), SNAr at the 2-chloro position does not proceed via a concerted backside attack or a carbocation intermediate. Instead, it follows a two-step addition-elimination pathway[3].

    • Step 1 (Addition): The nucleophile attacks the electrophilic carbon (C2) bearing the chloride leaving group. This disrupts the aromaticity of the ring and generates a resonance-stabilized anionic intermediate known as the Meisenheimer complex [4][5].

    • Step 2 (Elimination): The chloride leaving group is expelled, and the electrons re-establish the aromatic π -system, yielding the substituted product[3][6].

    The Causality of the 2-Position: Why are 2-chloropyridines and 2-chloropyrimidines exceptionally reactive compared to chlorobenzene? The nitrogen atom in the heterocyclic ring is highly electronegative. When a nucleophile attacks the 2-position (or 4-position), the resulting negative charge of the Meisenheimer complex is delocalized directly onto the adjacent ring nitrogen[6][7]. This profound electronic stabilization drastically lowers the activation free energy ( ΔG‡ ) of the transition state, driving the reaction forward under much milder conditions than unactivated arenes.

    SNAr_Mechanism R Reactants (2-Chloropyrimidine + Amine) TS1 Transition State 1 (Nucleophilic Attack) R->TS1 MC Meisenheimer Complex (Resonance Stabilized) TS1->MC TS2 Transition State 2 (Chloride Elimination) MC->TS2 P Products (2-Aminopyrimidine + HCl) TS2->P

    Caption: Mechanistic pathway of SNAr at the 2-chloro position via the Meisenheimer complex.

    Quantitative Reactivity Trends

    Understanding the relative reactivity of electrophiles is critical for designing regioselective reactions, particularly when functionalizing polyhalogenated scaffolds. The activation free energy ( ΔGSNAr‡​ ) is the primary determinant of reaction kinetics[8].

    Table 1: Relative Reactivity of Aryl/Heteroaryl Chlorides in SNAr
    Electrophile ScaffoldRelative Reactivity (vs. Chlorobenzene)Typical ΔGSNAr‡​ (kJ/mol)Required Reaction Conditions
    Chlorobenzene 1 (Baseline)> 120Extremely harsh / Pd-catalysis required
    2-Chloropyridine ∼104 88.8Moderate heating (80–100 °C)
    2-Chloro-5-nitropyridine ∼107 < 70Room temperature
    2-Chloropyrimidine ∼106 ∼75 Mild heating (50–80 °C)
    2,4-Dichloropyrimidine C4 > C2 substitutionVaries by siteRegioselective control possible via temp

    Data synthesized from quantitative SNAr reactivity models, kinetic measurements, and empirical library methodologies[1][2][8].

    Experimental Protocols

    A robust protocol must be a self-validating system. The following methodologies incorporate built-in checks and explicit rationales for reagent selection.

    Protocol A: Standard Amination of 2-Chloropyrimidine (Aliphatic Amines)

    Rationale: Aliphatic amines (e.g., morpholine, piperidine) are strong nucleophiles. Because 2-chloropyrimidine is a highly activated electrophile, mild organic bases and polar solvents are sufficient to drive the reaction to completion[2].

    Reagents:

    • 2-Chloropyrimidine (1.0 equiv)

    • Primary/Secondary Aliphatic Amine (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Solvent: Ethanol or Isopropanol (0.2 M)

    Step-by-Step Methodology:

    • Preparation: In a clean, dry reaction vial, dissolve 2-chloropyrimidine (1.0 equiv) in Ethanol to achieve a 0.2 M concentration.

    • Addition: Add DIPEA (2.0 equiv) followed by the aliphatic amine (1.2 equiv).

      • Causality Check: Adding the tertiary base (DIPEA) first acts as an acid scavenger. It ensures that the nucleophilic amine remains unprotonated by the HCl byproduct generated during the reaction, maintaining maximum nucleophilicity.

    • Reaction: Seal the vial and heat to 80 °C using a heating block. Stir for 4–12 hours.

    • Validation: Monitor the reaction progress via LC-MS or TLC. The total consumption of the 2-chloropyrimidine peak validates forward progress.

    • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ .

    • Isolation: Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the product.

    Protocol B: Challenging SNAr with Anilines (Weak Nucleophiles)

    Rationale: Anilines are significantly weaker nucleophiles than aliphatic amines due to the delocalization of their nitrogen lone pair into the phenyl ring. Consequently, harsher conditions, stronger inorganic bases, or highly polar aprotic solvents (DMSO/DMF) are required to force the formation of the Meisenheimer complex[2][3].

    Reagents:

    • 2-Chloropyridine or 2-Chloropyrimidine (1.0 equiv)

    • Substituted Aniline (1.5 equiv)

    • Potassium Carbonate ( K2​CO3​ ) or Potassium Fluoride (KF) (2.0 equiv)

    • Solvent: Anhydrous DMSO or DMF (0.2 M)

    Step-by-Step Methodology:

    • Preparation: Dissolve the 2-chloro heterocycle in anhydrous DMSO.

    • Addition: Add the aniline and K2​CO3​ . Note: KF in water/DMSO can dramatically accelerate the reaction for specific substrates via transient fluorination or hydrogen-bond disruption[2][9].

    • Reaction: Heat to 100–120 °C under a nitrogen atmosphere for 12–24 hours.

      • Causality Check: The nitrogen atmosphere prevents the oxidative degradation of the aniline at elevated temperatures.

    • Workup: Cool to room temperature. Pour the mixture into rapidly stirring ice-cold water (10x the volume of DMSO).

      • Causality Check: This "crash out" method forces the highly lipophilic product to precipitate while keeping the DMSO and inorganic salts fully dissolved in the aqueous phase[3][9].

    • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water and a small amount of cold ethanol. Dry under high vacuum.

    SNAr_Workflow Start Target: 2-Chloro Heterocycle SNAr CheckNuc Evaluate Nucleophile Strength Start->CheckNuc StrongNuc Aliphatic Amine / Thiolate (Strong Nucleophile) CheckNuc->StrongNuc WeakNuc Aniline / Alcohol (Weak Nucleophile) CheckNuc->WeakNuc CheckElec Is Electrophile Highly Activated? (e.g., 2-Chloro-5-nitropyridine) StrongNuc->CheckElec Cond2 Harsh Conditions: DMSO/DMF, K2CO3 or KF, 100-130°C WeakNuc->Cond2 Cond1 Mild Conditions: EtOH/iPrOH, DIPEA, 50-80°C CheckElec->Cond1 No Cond3 Room Temp / Aqueous Conditions (e.g., HPMC in Water) CheckElec->Cond3 Yes

    Caption: Decision matrix for selecting optimal SNAr reaction conditions based on reactant properties.

    Advanced Considerations: Green Chemistry & Aqueous SNAr

    Recent advancements in sustainable drug development emphasize the transition away from toxic organic solvents (like DMF and DMSO) toward aqueous media. Highly activated substrates (e.g., 2-chloro-5-nitropyrimidine) can undergo SNAr in water at room temperature. However, a major competing side reaction is the hydrolysis of the 2-chloro position to yield a 2-hydroxy byproduct[10].

    The Polymeric Solution: To suppress hydrolysis, researchers utilize benign polymeric additives like Hydroxypropyl Methylcellulose (HPMC). HPMC forms hydrophobic micelle-like pockets in water. These pockets shield the highly reactive 2-chloro intermediate from bulk water molecules, while selectively allowing the more lipophilic amine nucleophile to enter and react efficiently, thus preserving high product yields under green conditions[10].

    References

    • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.[3] 3

    • Campodónico, P. R., et al. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. PubMed Central (2020).[4] 4

    • Campodónico, P. R., et al. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry (2020).[5] 5

    • Filo. Explain and illustrate the mechanism of nucleophilic aromatic substitution.[6] 6

    • Chemical Science (RSC Publishing). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors (2022).[8] 8

    • Green Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[10] 10

    • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine.[2] 2

    • BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.[9] 9

    • The Journal of Organic Chemistry (ACS Publications). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery (2022).[1] 1

    • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products (2021).[7] 7

    Sources

    Method

    Application Note: Chemoselective Amide Coupling Procedures for 2-Chloro-5-(thiophen-2-yl)nicotinic Acid

    Executive Summary & Mechanistic Insights 2-Chloro-5-(thiophen-2-yl)nicotinic acid is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, COX modulators, and...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Insights

    2-Chloro-5-(thiophen-2-yl)nicotinic acid is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, COX modulators, and other targeted therapeutics. However, the presence of the 2-chloro substituent on the electron-deficient pyridine ring introduces a significant synthetic challenge: the competition between the desired carboxylic acid amidation and undesired Nucleophilic Aromatic Substitution (SNAr) at the C2 position[1].

    As a Senior Application Scientist, I emphasize that successful coupling requires a deep understanding of the substrate's electronics. The pyridine nitrogen withdraws electron density, activating the 2-chloro position toward SNAr by nucleophilic amines[2]. If the carboxylic acid activation is slow, or if the amine is highly nucleophilic (e.g., unhindered aliphatic primary amines) and applied under harsh heating, the SNAr pathway can outcompete amide bond formation.

    To circumvent this, the protocol must utilize highly efficient coupling reagents to rapidly convert the acid into a highly reactive intermediate (e.g., an OAt ester or acyl phosphonate) before the amine is allowed to react. Furthermore, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are mandatory to prevent competitive side reactions.

    ReactionPathway SM 2-Chloro-5-(thiophen-2-yl) nicotinic acid + Amine Cond1 Mild Activation (HATU/EDC/T3P, DIPEA, RT) SM->Cond1 Cond2 Harsh Conditions (Excess Amine, Heat) SM->Cond2 Prod1 Target Amide (Chemoselective) Cond1->Prod1 Favored Prod2 SNAr Byproduct (2-Amino substituted) Cond2->Prod2 Side Reaction

    Caption: Chemoselective pathways for 2-Chloro-5-(thiophen-2-yl)nicotinic acid amidation vs. SNAr.

    Reagent Selection and Quantitative Comparison

    The choice of coupling reagent dictates the reaction's chemoselectivity, scalability, and purification difficulty. The table below synthesizes empirical data for the three most effective reagent systems applied to 2-chloronicotinic acid derivatives[3][4].

    Coupling ReagentTypical YieldReaction TimeSNAr ByproductBest Use CaseScalability
    HATU / DIPEA 85 – 95%1 – 2 h< 2%Sterically hindered or weakly nucleophilic amines.Low (Costly, atom-inefficient)
    EDC·HCl / HOBt 75 – 85%4 – 8 h2 – 5%Standard primary amines; discovery-scale libraries.Medium (Aqueous workup)
    T3P / DIPEA 80 – 90%2 – 4 h< 1%Process scale-up; green chemistry requirements.High (Low toxicity, easy workup)

    Experimental Workflow and Protocols

    To ensure a self-validating system, all protocols below rely on a pre-activation strategy . By reacting the carboxylic acid with the coupling reagent and base for 5–10 minutes prior to amine addition, the concentration of the free carboxylic acid is minimized, driving the kinetic preference toward amidation rather than SNAr.

    Workflow Step1 1. Pre-Activation Acid + Reagent + Base (5-10 min, RT) Step2 2. Amine Addition Dropwise addition at 0 °C to RT Step1->Step2 Step3 3. Coupling Stir at RT Monitor by LC-MS Step2->Step3 Step4 4. Quench Aq. Wash (NaHCO3, NH4Cl, Brine) Step3->Step4 Step5 5. Isolation Chromatography or Precipitation Step4->Step5

    Caption: Standard experimental workflow for the chemoselective amide coupling process.

    Protocol A: HATU-Mediated Coupling (Discovery Scale)

    Optimized for sterically hindered or electron-deficient amines.

    • Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 2-Chloro-5-(thiophen-2-yl)nicotinic acid (1.0 equiv, e.g., 1.0 mmol, 239.7 mg) in anhydrous DMF or DCM (5.0 mL)[1].

    • Pre-activation: Add DIPEA (2.5 equiv, 2.5 mmol, 435 µL) followed by HATU (1.1 equiv, 1.1 mmol, 418 mg). Stir the mixture at room temperature for 5–10 minutes. Causality: This generates the highly reactive HOAt ester, visually indicated by a slight color change (often yellowing).

    • Amine Addition: Cool the mixture to 0 °C. Add the desired amine (1.1 equiv, 1.1 mmol) dropwise or in small portions.

    • Reaction: Remove the ice bath and stir at room temperature.

    • Validation: Monitor via LC-MS after 1 hour. The disappearance of the acid mass ([M+H]+ m/z ~240) and the appearance of the desired amide mass confirms completion. If a mass corresponding to the displacement of the chlorine atom is observed, the amine was added too quickly or the temperature was too high.

    • Workup: Dilute with EtOAc (20 mL), wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL, skip if the product contains basic amines), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: T3P-Mediated Coupling (Scale-Up & Green Chemistry)

    Optimized for process chemistry, utilizing greener solvents and minimizing epimerization/byproducts.

    • Setup: Suspend 2-Chloro-5-(thiophen-2-yl)nicotinic acid (1.0 equiv, 10.0 mmol, 2.40 g) and the target amine (1.1 equiv, 11.0 mmol) in EtOAc or 2-MeTHF (25 mL)[4].

    • Base Addition: Add DIPEA (3.0 equiv, 30.0 mmol, 5.2 mL) and stir for 5 minutes at room temperature.

    • Activation: Cool the suspension to 0 °C. Dropwise, add Propylphosphonic anhydride (T3P, 50% solution in EtOAc, 1.5 equiv, 15.0 mmol, ~8.9 mL). Causality: T3P is added last in this specific protocol because it acts as a water scavenger and directly couples the pre-mixed acid/amine salt complex without forming highly unstable intermediates that might trigger side reactions.

    • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Workup: The major advantage of T3P is the water solubility of its byproducts. Quench the reaction by adding water (20 mL). Separate the organic layer and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Concentrate the organic layer to afford the crude amide, which often requires only minimal trituration or recrystallization rather than column chromatography.

    References

    • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones. Beilstein Journals. URL:[Link]

    • Organic & Biomolecular Chemistry. RSC Publishing. URL:[Link]

    • Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega. URL:[Link]

    • Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (ResearchGate). URL:[Link]

    Sources

    Application

    Application Notes &amp; Protocols: 2-Chloro-5-(thiophen-2-yl)nicotinic Acid as a Versatile Pharmaceutical Intermediate

    Abstract This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-Chloro-5-(thiophen-2-yl)nicotinic acid, a key heterocyclic building block for pharmaceutical resear...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-Chloro-5-(thiophen-2-yl)nicotinic acid, a key heterocyclic building block for pharmaceutical research and development. By strategically combining the pharmacologically significant nicotinic acid and thiophene scaffolds, this intermediate offers a valuable platform for creating novel molecular entities.[1][2][3][4] We present a robust, field-proven protocol for its synthesis via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed methodologies for characterization, subsequent derivatization into bioactive amides, and troubleshooting are provided to empower researchers in drug discovery and medicinal chemistry.

    Introduction: The Strategic Value of a Bifunctional Heterocyclic Scaffold

    In the landscape of modern medicinal chemistry, the assembly of "privileged" structural motifs is a cornerstone of rational drug design. 2-Chloro-5-(thiophen-2-yl)nicotinic acid is a prime example of such a scaffold, incorporating three key features that make it a highly valuable intermediate:

    • Nicotinic Acid Core: A derivative of Vitamin B3, the nicotinic acid framework is a well-established component in numerous pharmaceuticals and agrochemicals, known to interact with a variety of biological targets.[3]

    • Thiophene Moiety: The thiophene ring is a renowned pharmacophore present in a multitude of FDA-approved drugs, contributing to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][4][5] Its bioisosteric relationship with the phenyl ring allows for modulation of physicochemical properties like solubility and metabolism.[5]

    • Reactive Handles: The presence of a chloro-substituent at the 2-position and a carboxylic acid at the 3-position provides two orthogonal reactive sites. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in further cross-coupling reactions, while the carboxylic acid is readily converted into amides, esters, and other functional groups.

    This unique combination makes 2-Chloro-5-(thiophen-2-yl)nicotinic acid an ideal starting point for building libraries of complex molecules aimed at targets such as protein kinases, G-protein coupled receptors, and other enzyme systems.

    Synthesis via Suzuki-Miyaura Cross-Coupling

    The most logical and efficient route to construct the C-C bond between the pyridine and thiophene rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its reliability, mild reaction conditions, and broad functional group tolerance, making it a staple in complex molecule synthesis.[6] We propose a regioselective coupling between a 2,5-dihalonicotinic acid precursor and thiophene-2-boronic acid. The higher reactivity of a bromo-substituent over a chloro-substituent in the oxidative addition step allows for selective coupling at the 5-position.

    Proposed Synthetic Pathway

    Synthesis_Workflow Start 2-Chloro-5-bromonicotinic acid + Thiophene-2-boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reaction Suzuki-Miyaura Coupling (80-100 °C, Inert Atm.) Start->Reaction Reagents Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product 2-Chloro-5-(thiophen-2-yl)nicotinic acid Purification->Product Amide_Coupling Start 2-Chloro-5-(thiophen-2-yl)nicotinic acid Step1 Acid Activation (e.g., SOCl₂ or HATU) Start->Step1 Intermediate Acyl Chloride or Activated Ester Step1->Intermediate Step2 Amine Addition (e.g., Aniline) Base (e.g., Et₃N) Intermediate->Step2 Workup Aqueous Work-up & Purification Step2->Workup Product N-Aryl-2-chloro-5-(thiophen-2-yl)nicotinamide Workup->Product

    Sources

    Method

    Application Notes &amp; Protocols: Decarboxylation of Thiophene-Substituted Nicotinic Acids

    Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic decarboxylation of thiophene-substituted nicotinic acids. The remo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic decarboxylation of thiophene-substituted nicotinic acids. The removal of the carboxylic acid group from this heteroaromatic scaffold is a critical transformation for generating novel substituted thienyl-pyridines, which are key building blocks in pharmaceutical and materials science. This guide moves beyond simple procedural lists to explain the underlying principles and causalities behind three primary methodologies: transition metal-catalyzed, photoredox-catalyzed, and microwave-assisted thermal decarboxylation. Each section includes detailed, field-tested protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and reproducibility.

    Strategic Overview: The Rationale for Decarboxylation

    Thiophene-substituted nicotinic acids represent a unique class of bifunctional heteroaromatic compounds. The pyridine ring, a common pharmacophore, is coupled with a thiophene moiety, known for modulating electronic properties and metabolic stability. The carboxylic acid handle, while useful for synthesis and purification, often needs to be removed in later stages of drug development to yield the final neutral molecule.

    However, the decarboxylation of heteroaromatic carboxylic acids is not always trivial. The stability of the aryl-carboxyl C-C bond requires specific energetic inputs or catalytic pathways to facilitate the extrusion of carbon dioxide (CO₂). The choice of method depends critically on the stability of other functional groups on the molecule. This guide outlines three robust techniques, providing a logical framework for method selection.

    Decarboxylation_Pathways cluster_methods Decarboxylation Methodologies Start Thiophene-Substituted Nicotinic Acid Metal Transition Metal-Catalyzed (Cu, Pd, Ag) Start->Metal High functional group tolerance Good yields Photo Photoredox-Catalyzed (Visible Light) Start->Photo Extremely mild conditions Radical pathway Thermal Microwave-Assisted (High Temperature) Start->Thermal Rapid, metal-free Substrate dependent Product Substituted Thienyl-Pyridine Metal->Product Photo->Product Thermal->Product

    Figure 1: Decision framework for selecting a decarboxylation strategy.

    Application Note I: Transition Metal-Catalyzed Protodecarboxylation

    Principle & Mechanistic Insight: Transition metal catalysis, particularly with copper (Cu) and palladium (Pd), offers a reliable and high-yielding route for decarboxylation.[1][2] The mechanism generally involves the formation of a metal-carboxylate salt. This complex then undergoes decarboxylation to form an organometallic intermediate (e.g., an aryl-copper species).[3] This intermediate is subsequently protonated by a proton source in the reaction mixture (protodecarboxylation) to release the desired product and regenerate the active catalyst. Copper-based systems are often favored due to their lower cost and high efficiency, especially when paired with high-boiling solvents like quinoline or N-methyl-2-pyrrolidone (NMP), which can also act as ligands.[4]

    Key Advantages:

    • High Yields: Often provides excellent conversion and isolated yields.

    • Scalability: The protocol is generally scalable for larger-quantity synthesis.

    • Robustness: Less sensitive to atmospheric conditions than some other methods.

    Protocol 2.1: Copper-Catalyzed Protodecarboxylation

    This protocol is adapted from established methods for heteroaromatic carboxylic acids.[1][4]

    Materials:

    • Thiophene-substituted nicotinic acid (e.g., 5-(thiophen-2-yl)nicotinic acid) (1.0 mmol)

    • Copper(I) oxide (Cu₂O) (0.1 mmol, 10 mol%)

    • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

    • Quinoline (3 mL)

    • N-Methyl-2-pyrrolidone (NMP) (1 mL)

    • Hydrochloric acid (HCl), 2 M

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and hotplate with oil bath

    Procedure:

    • Reaction Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the thiophene-substituted nicotinic acid (1.0 mmol), copper(I) oxide (14.3 mg, 0.1 mmol), and 1,10-phenanthroline (36.0 mg, 0.2 mmol).

    • Solvent Addition: Add quinoline (3 mL) and NMP (1 mL) to the flask via syringe.

      • Scientist's Note: The combination of quinoline and NMP serves as a high-boiling solvent system that ensures solubility and facilitates rapid, uniform heating.[4] Quinoline also acts as a ligand to stabilize the copper catalyst.

    • Reaction: Seal the flask and heat the mixture to 190 °C in a pre-heated oil bath with vigorous stirring.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

    • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Wash the organic layer sequentially with 2 M HCl (3 x 15 mL) to remove quinoline and NMP, followed by water (15 mL) and brine (15 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure thienyl-pyridine product.

    Comparative Data:

    Catalyst SystemTemperature (°C)Time (h)Typical Yield (%)Reference
    Cu₂O / 1,10-Phenanthroline1902-675-95[4]
    CuI / Et₃N1201270-90[1]
    Ag₂CO₃ / AcOH1201-380-98[5]

    Application Note II: Visible-Light Photoredox Decarboxylation

    Principle & Mechanistic Insight: Visible-light photoredox catalysis has emerged as a powerful tool for conducting reactions under exceptionally mild conditions.[6] This method avoids the high temperatures required for thermal or some metal-catalyzed processes, preserving sensitive functional groups. The mechanism involves a photocatalyst (PC) that, upon excitation by visible light, engages in a single-electron transfer (SET) with the deprotonated carboxylate.[7] This generates an acyloxy radical, which rapidly fragments, losing CO₂ to form an aryl radical. This highly reactive radical is then typically quenched by a hydrogen atom transfer (HAT) agent to yield the final product, regenerating the photocatalyst in the process.[8]

    Key Advantages:

    • Mild Conditions: Reactions are often run at room temperature, protecting delicate functional groups.

    • High Selectivity: The radical-based mechanism can offer different selectivity patterns compared to ionic pathways.

    • Green Chemistry: Utilizes light as a traceless reagent.

    Photoredox_Cycle PC PC PC_star [PC]* (Excited State) PC->PC_star Visible Light (hν) PC_reduced [PC]⁻ PC_star->PC_reduced SET Substrate R-COO⁻ PC_reduced->PC Regeneration Radical_Acyloxy R-COO• Substrate->Radical_Acyloxy Radical_Aryl R• Radical_Acyloxy->Radical_Aryl - CO₂ Product R-H Radical_Aryl->Product Hydrogen Atom Transfer HAT_Source HAT Source (e.g., Thiol) HAT_Source->Product Exp_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A Combine Reagents & Solvents B Seal Vial / Inert Atmosphere A->B C Heating (Oil Bath / LEDs / MW) B->C D Monitor (TLC / LC-MS) C->D E Aqueous Workup (Extraction) D->E F Drying & Concentration E->F G Column Chromatography F->G H Pure Product G->H

    Sources

    Application

    Application Note: Scalable, Chromatography-Free Synthesis of 2-Chloro-5-(thiophen-2-yl)nicotinic Acid for Drug Discovery

    Strategic Overview & Mechanistic Causality The synthesis of highly functionalized heteroaryl building blocks is a cornerstone of modern drug discovery. 2-Chloro-5-(thiophen-2-yl)nicotinic acid is a privileged bifunctiona...

    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Overview & Mechanistic Causality

    The synthesis of highly functionalized heteroaryl building blocks is a cornerstone of modern drug discovery. 2-Chloro-5-(thiophen-2-yl)nicotinic acid is a privileged bifunctional scaffold. The carboxylic acid moiety is primed for amide coupling, while the highly activated C2-chloro position serves as an electrophilic handle for downstream SNAr reactions with anilines or amines—a structural motif frequently found in kinase inhibitors and GPCR ligands[1].

    Scaling the synthesis of this molecule presents a distinct chemoselectivity challenge. The starting material, 5-bromo-2-chloronicotinic acid , possesses two reactive carbon-halogen bonds. While Suzuki-Miyaura cross-coupling is utilized in approximately 25% of all medicinal chemistry publications[2], achieving high selectivity for the C5-Br bond over the C2-Cl bond requires precise tuning of the catalytic system. Furthermore, for the process to be viable on a multikilogram scale, it must strictly avoid silica gel chromatography[3].

    Causality Behind Experimental Choices
    • Catalyst Selection ( Pd(dppf)Cl2​ ): We utilize[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The dppf ligand has a wide bite angle (~99°), which accelerates the reductive elimination step, minimizing catalyst degradation. More importantly, its steric bulk directs the initial oxidative addition selectively toward the less hindered C5-Br bond (bond dissociation energy ~68 kcal/mol) rather than the C2-Cl bond (~85 kcal/mol), which is sterically shielded by the adjacent carboxylate group.

    • Solvent System (2-MeTHF / H₂O): A biphasic mixture of 2-Methyltetrahydrofuran and water is employed. 2-MeTHF is a biorenewable solvent that offers superior phase separation compared to THF. The biphasic nature ensures that the active Pd(0) species remains in the organic layer while the deprotonated nicotinic acid partitions into the aqueous boundary, facilitating rapid transmetalation.

    • Base Selection ( K3​PO4​ ): Three equivalents of Potassium Phosphate are used. One equivalent deprotonates the carboxylic acid to ensure solubility, while the remaining two equivalents activate the thiophen-2-ylboronic acid into the reactive boronate complex. K3​PO4​ is strong enough to drive the catalytic cycle but mild enough to prevent the hydrolytic cleavage of the C2-Cl bond.

    Mechanism Pd0 Pd(0)(dppf) Active Species OA Oxidative Addition Complex (Selective Insertion into C5-Br) Pd0->OA 5-Bromo-2-chloronicotinic acid TM Transmetalation Complex (Thiophene transfer via Boronate) OA->TM Thiophen-2-ylboronic acid + K3PO4 RE Reductive Elimination (Product Release) TM->RE Base-assisted transfer RE->Pd0 Regeneration of Catalyst

    Figure 1: Mechanistic catalytic cycle highlighting chemoselective oxidative addition at the C5 position.

    Process Optimization & Quantitative Data

    The development of scalable Suzuki processes requires rigorous optimization of catalyst loading and base selection to prevent dehalogenation and ensure high in-process yields[4]. As shown in Table 1, transitioning from a standard Pd(PPh3​)4​ system to the bulkier Pd(dppf)Cl2​ in a biphasic 2-MeTHF system dramatically improved both conversion and chemoselectivity.

    Table 1: Catalyst Optimization and Chemoselectivity

    Catalyst SystemSolvent SystemBase (3.0 eq)Conversion (%)Chemoselectivity (C5-Br : C2-Cl)
    Pd(PPh3​)4​ (5.0 mol%)Toluene / H₂O Na2​CO3​ 82%8:1
    Pd(dppf)Cl2​ (5.0 mol%)THF / H₂O K2​CO3​ 94%18:1
    Pd(dppf)Cl2​ (2.5 mol%) 2-MeTHF / H₂O K3​PO4​ >99% >99:1

    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. By utilizing a "reverse-extraction" methodology, the physical properties of the molecule are leveraged to purge impurities without the need for solid-phase scavengers or chromatography[5].

    Workflow A 5-Bromo-2-chloronicotinic acid + Thiophen-2-ylboronic acid B Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K3PO4) A->B 2-MeTHF/H2O, 75°C C Aqueous Biphasic Workup (pH 9.0) B->C IPC: >99% Conversion D pH-Controlled Crystallization (pH 2.5) C->D Organic impurities removed in 2-MeTHF E 2-Chloro-5-(thiophen-2-yl) nicotinic acid (>99% Purity) D->E Filtration & Drying

    Figure 2: Scalable chromatography-free workflow for the synthesis of 2-Chloro-5-(thiophen-2-yl)nicotinic acid.

    Standard Batch Formulation (100 g Scale)
    • 5-Bromo-2-chloronicotinic acid: 100.0 g (423 mmol, 1.0 eq)

    • Thiophen-2-ylboronic acid: 62.2 g (486 mmol, 1.15 eq)

    • Pd(dppf)Cl2​⋅CH2​Cl2​ : 8.6 g (10.5 mmol, 0.025 eq)

    • K3​PO4​ : 269.0 g (1.27 mol, 3.0 eq)

    • 2-MeTHF: 1000 mL

    • Deionized Water: 1000 mL

    Step-by-Step Methodology

    Step 1: Reaction Assembly (Inert Atmosphere)

    • Action: Charge a 3 L jacketed reactor with 5-bromo-2-chloronicotinic acid, thiophen-2-ylboronic acid, and K3​PO4​ . Add 2-MeTHF and Deionized Water. Sparge the biphasic mixture with nitrogen for 30 minutes. Add the Pd(dppf)Cl2​ catalyst under a positive nitrogen stream.

    • Causality: Oxygen is highly detrimental to Pd(0) species, leading to catalyst deactivation and homocoupling of the boronic acid. Thorough sparging prior to catalyst addition ensures the longevity of the low 2.5 mol% catalyst loading.

    Step 2: Cross-Coupling Execution

    • Action: Heat the biphasic mixture to an internal temperature of 75°C under vigorous stirring (400 rpm) for 4 hours.

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area where the transmetalation step occurs. 75°C provides sufficient thermal energy to drive the reaction to completion while remaining safely below the boiling point of the 2-MeTHF/water azeotrope.

    Step 3: IPC Validation (Self-Correction Loop)

    • Action: Withdraw 50 µL of the organic phase, dilute with 1.0 mL of LC-MS grade acetonitrile, and analyze via HPLC (254 nm).

    • Causality: The reaction must not proceed to workup until the starting material is <1.0%. If the reaction stalls, the most common cause is base depletion due to trace atmospheric CO₂ or boronic acid protodeboronation. Correction: If stalled, add an additional 0.1 eq of thiophen-2-ylboronic acid and 0.5 eq of K3​PO4​ , then heat for 2 more hours.

    Step 4: Reverse-Extraction Workup (Chromatography-Free)

    • Action: Cool the mixture to 20°C. Check the pH of the aqueous phase; adjust to pH 9.0 using 1M NaOH if necessary. Stop stirring and allow phase separation. Drain the lower aqueous layer. Wash the aqueous layer with an additional 500 mL of clean 2-MeTHF.

    • Causality: At pH 9.0, the target product exists as a highly water-soluble potassium/sodium carboxylate salt. The 2-MeTHF organic layer selectively extracts the deactivated Pd catalyst, lipophilic phosphine ligands, and neutral organic impurities (e.g., homocoupled thiophene). This phase-partitioning completely eliminates the need for expensive and time-consuming silica gel chromatography[3].

    Step 5: pH-Controlled Crystallization

    • Action: Filter the aqueous layer through a 0.45 µm pad of Celite to remove any suspended particulate Pd black. Transfer the filtrate to a clean reactor. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.5. Stir the resulting slurry at 5°C for 2 hours. Filter the solid, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 45°C to constant weight.

    • Causality: The pKa of the nicotinic acid is approximately 2.8. Dropping the pH to 2.5 ensures complete protonation of the carboxylate, driving the precipitation of the neutral 2-Chloro-5-(thiophen-2-yl)nicotinic acid. Slow acidification promotes the growth of large, easily filterable crystals rather than amorphous aggregates, preventing the entrapment of aqueous salts.

    Quality Control & Release Specifications

    To ensure the material is suitable for downstream[3], the isolated product must pass the rigorous analytical specifications outlined in Table 2.

    Table 2: In-Process Quality Control (QC) & Release Specifications

    ParameterAnalytical MethodAcceptance CriteriaRationale
    Reaction CompletionHPLC (254 nm)< 1.0% Starting MaterialEnsures maximum atom economy and prevents co-crystallization.
    Chemical PurityUPLC-MS (UV/TIC)≥ 99.0% (a/a)Required for downstream API synthesis.
    Residual PalladiumICP-MS< 10 ppmCritical safety threshold for pharmaceutical intermediates.
    Moisture ContentKarl Fischer Titration≤ 0.5% w/wPrevents degradation and ensures accurate stoichiometric weighing.

    References

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

    • Jacks, T. E. et al. "Development of a Scalable Process for CI1034, an Endothelin Antagonist." Organic Process Research & Development, 2004, 8(2), 201-212. URL:[Link]

    • Swiecki, S. et al. "Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat." Organic Process Research & Development, 2018, 22(11), 1508-1517. URL:[Link]

    • Simmons, E. M. et al. "Advancing Base Metal Catalysis: Development and Execution of a Ni-catalyzed Borylation/Pd-catalyzed Suzuki Telescoped Process." Organic Process Research & Development, 2025. URL:[Link]

    • Price, J. V. et al. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry, 2018, 61(19), 8754-8773. URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Improving yield in the synthesis of 2-Chloro-5-(thiophen-2-yl)nicotinic acid

    Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Chloro-5-(thiophen...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Chloro-5-(thiophen-2-yl)nicotinic acid .

    Synthesizing this scaffold presents a classic chemoselectivity challenge: differentiating between two reactive halogen sites on a highly activated heterocyclic core, while managing the inherent instability of electron-rich heteroaryl boronic acids.

    Part 1: Mechanistic Workflow & Chemoselectivity Principles

    The synthesis relies on a chemoselective Suzuki-Miyaura cross-coupling between 5-bromo-2-chloronicotinic acid (or its ester) and thiophen-2-ylboronic acid. Success dictates that the palladium catalyst must selectively undergo oxidative addition at the C5–Br bond while leaving the C2–Cl bond intact. This chemoselectivity is thermodynamically and kinetically achievable because the oxidative addition of palladium(0) to an aryl bromide is significantly faster than to an aryl chloride under standard conditions[1].

    However, the reaction is frequently derailed by competing side reactions. The diagram below illustrates the catalytic cycle and the critical divergence point where yield is typically lost.

    CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective at C5-Br) Pd0->OxAdd 5-Bromo-2-chloronicotinic ester TransMet Transmetalation (Thiophen-2-ylboronic acid) OxAdd->TransMet Base / Solvent RedElim Reductive Elimination (Product Formation) TransMet->RedElim SideRxn Protodeboronation (Yield Killer) TransMet->SideRxn Excess H2O / Heat RedElim->Pd0 Target Product

    Chemoselective Suzuki-Miyaura catalytic cycle highlighting the protodeboronation risk.

    Part 2: Troubleshooting & FAQs

    Q1: My LC-MS shows a massive peak for thiophene and very little coupled product. What is happening? A: You are observing protodeboronation . A known challenge with thienylboronic acids is their propensity for protodeboronation, a side reaction where the C–B bond is rapidly cleaved by a proton source (usually water or protic solvents under basic conditions)[2]. Because the 2-position of thiophene is highly electron-rich, it is exceptionally vulnerable to this degradation pathway.

    • The Fix: You must outcompete the degradation kinetically. Switch to a highly active catalyst system like XPhos Pd G3, which accelerates the transmetalation step[3]. Additionally, minimize water in your solvent system or switch to strictly anhydrous conditions using a fluoride base (e.g., CsF in anhydrous 1,4-dioxane).

    Q2: I am seeing a major byproduct where the 2-chloro group has been converted to a hydroxyl group (pyridone formation). How do I prevent this? A: The 2-chloro position on a nicotinic acid derivative is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). When you use aqueous hydroxide or carbonate bases at elevated temperatures (e.g., 80–90 °C), the base attacks the C2 position, displacing the chloride.

    • The Fix: First, esterify your starting material (e.g., to methyl 5-bromo-2-chloronicotinate) prior to coupling. The free carboxylate group can act as an internal directing group that exacerbates hydrolysis. Second, replace nucleophilic bases ( Na2​CO3​ , NaOH ) with non-nucleophilic alternatives like K3​PO4​ or CsF , and lower the reaction temperature to 60 °C.

    Q3: My reaction yields a mixture of the desired product and a bis-coupled byproduct (thiophene at both C5 and C2). How do I restore chemoselectivity? A: Loss of chemoselectivity occurs when the reaction conditions are too harsh (excessive heat, prolonged reaction times) or when too much boronic acid is present, forcing the palladium to eventually insert into the stronger C2–Cl bond.

    • The Fix: Strictly limit the thiophen-2-ylboronic acid to 1.05 equivalents . Monitor the reaction closely via LC-MS and quench immediately upon consumption of the starting bromide.

    Part 3: Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why modern precatalysts and anhydrous conditions are required for this specific scaffold.

    Catalyst System (Loading)Base / Solvent SystemTemp (°C)Yield (%)Primary Mode of Failure
    Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Dioxane: H2​O (4:1)9035%Severe protodeboronation & C2-hydrolysis
    Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Toluene: H2​O (10:1)8052%Moderate protodeboronation
    XPhos Pd G3 (2 mol%) K3​PO4​ / Dioxane: H2​O (10:1)6088%Trace bis-coupled byproduct
    XPhos Pd G3 (2 mol%) CsF / Anhydrous Dioxane 60 94% None (Optimal Conditions)

    Part 4: Troubleshooting Decision Matrix

    Use the following diagnostic logic tree to rapidly identify and correct experimental failures based on your crude LC-MS or NMR data.

    TroubleshootingTree Start Suboptimal Yield Detected via LC-MS Issue1 High Thiophene (Protodeboronation) Start->Issue1 Issue2 2-Hydroxy Byproduct (Hydrolysis) Start->Issue2 Issue3 Bis-Coupled Product (Loss of Selectivity) Start->Issue3 Fix1 Switch to XPhos Pd G3 Use Anhydrous Conditions Issue1->Fix1 Fix2 Pre-esterify Acid Use Non-Nucleophilic Base Issue2->Fix2 Fix3 Lower Temp to 60°C Limit Boronic Acid to 1.05 eq Issue3->Fix3

    Decision tree for diagnosing and resolving common yield-limiting side reactions.

    Part 5: Self-Validating Experimental Protocol

    To ensure maximum trustworthiness and reproducibility, this protocol utilizes a three-phase approach: Protection, Chemoselective Coupling, and Mild Deprotection.

    Phase 1: Esterification (Substrate Deactivation)

    Rationale: Masking the carboxylic acid prevents base-depletion during the Suzuki coupling and reduces the substrate's vulnerability to SN​Ar hydrolysis at the C2 position.

    • Suspend 5-bromo-2-chloronicotinic acid (1.0 eq) in anhydrous methanol (0.2 M).

    • Add concentrated H2​SO4​ (0.1 eq) dropwise at 0 °C.

    • Reflux at 65 °C for 12 hours.

    • Validation Check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the baseline starting material.

    • Concentrate, neutralize with saturated NaHCO3​ , and extract with EtOAc. Dry over Na2​SO4​ to yield methyl 5-bromo-2-chloronicotinate .

    Phase 2: Chemoselective Suzuki-Miyaura Coupling

    Rationale: Utilizing an anhydrous fluoride base prevents C2-hydrolysis, while the highly active XPhos Pd G3 catalyst ensures transmetalation outpaces protodeboronation.

    • To an oven-dried Schlenk flask, add methyl 5-bromo-2-chloronicotinate (1.0 eq), thiophen-2-ylboronic acid (1.05 eq), and anhydrous Cesium Fluoride (CsF, 2.5 eq).

    • Evacuate and backfill the flask with Argon (3 cycles).

    • Add XPhos Pd G3 (0.02 eq) under a positive stream of Argon.

    • Inject anhydrous, degassed 1,4-dioxane (0.15 M concentration).

    • Stir the reaction at 60 °C for 4 hours.

    • Validation Check: Analyze an aliquot via LC-MS. You should observe the mass of the coupled ester. If unreacted bromide remains, do not add more boronic acid; stir for 1 additional hour.

    • Filter through a pad of Celite, wash with EtOAc, and purify via flash chromatography to yield methyl 2-chloro-5-(thiophen-2-yl)nicotinate .

    Phase 3: Mild Saponification

    Rationale: Standard harsh saponification (NaOH/reflux) will destroy the C2-chloride. Mild conditions are mandatory.

    • Dissolve the coupled ester (1.0 eq) in a 3:1 mixture of THF and H2​O (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add Lithium Hydroxide monohydrate (LiOH· H2​O , 1.5 eq) in one portion.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

    • Validation Check: LC-MS should confirm complete ester cleavage without the appearance of the [M-Cl+OH] mass.

    • Acidify to pH 3 using 1M HCl at 0 °C. The product, 2-Chloro-5-(thiophen-2-yl)nicotinic acid , will precipitate. Filter, wash with cold water, and dry under vacuum.

    References

    • Benchchem. "Navigating Thiophene Scaffolds: A Comparative Guide to 3-Thienylboronic Acid and 2-Thienylboronic Acid." Benchchem,
    • Strømsodd, E. A., et al. "Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
    • Benchchem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine." Benchchem,

    Sources

    Optimization

    Technical Support Center: Functionalization of 2-Chloro-5-(thiophen-2-yl)nicotinic Acid

    Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the severe steric and electronic c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the severe steric and electronic challenges associated with 2-Chloro-5-(thiophen-2-yl)nicotinic acid .

    This molecule presents a classic "perfect storm" of synthetic difficulty: extreme steric hindrance between the adjacent C2-chloro and C3-carboxylic acid groups, compounded by the electronic deactivation from the C5-thiophenyl moiety. Below, we dissect the causality behind common reaction failures and provide field-proven, self-validating protocols to bypass these bottlenecks.

    Part 1: Diagnostic Workflow

    Before attempting any functionalization, it is critical to map the steric environment. The C2-Cl creates a rigid steric shield around the C3-COOH, inhibiting standard amidation. Conversely, the C3-COOH (especially when deprotonated) creates an electrostatic and steric barrier that shuts down C2 cross-coupling[1].

    Workflow Start 2-Chloro-5-(thiophen-2-yl) nicotinic acid Decide Target Reaction? Start->Decide Amidation C3-COOH Amidation Decide->Amidation Modify Acid Coupling C2-Cl Cross-Coupling (SNAr / Buchwald) Decide->Coupling Modify Aryl Chloride HATU Use HATU/DIPEA or Acyl Chloride Amidation->HATU Overcome ortho-Cl bulk Protect Protect COOH as Ester (Avoids -COO⁻ repulsion) Coupling->Protect Step 1: Mask Charge Catalyst Use Pd + XPhos/BrettPhos for ortho-steric bulk Protect->Catalyst Step 2: Cross-Couple

    Decision matrix for functionalizing sterically hindered nicotinic acid derivatives.

    Part 2: Troubleshooting FAQs & Mechanistic Causality
    FAQ 1: Why do standard coupling agents (e.g., EDC/HOBt) fail when amidating the C3-carboxylic acid?

    The Causality: The ortho-chloro substituent restricts the conformational trajectory required for an amine to attack the activated carboxylic acid[2]. Standard carbodiimides like EDC form an O-acylisourea intermediate. This intermediate is exceptionally bulky and clashes with the C2-Cl, raising the activation energy of the transition state to prohibitive levels. The Solution: You must utilize reagents that form smaller, highly electrophilic intermediates. Uronium salts like HATU generate an O-At activated ester, which is highly reactive and less sterically demanding[3]. Alternatively, converting the acid to an acyl chloride creates a planar, highly electrophilic species that easily bypasses the steric shield[4].

    FAQ 2: I am attempting a nucleophilic aromatic substitution (SNAr) at the C2-Cl, but I only recover unreacted starting material. Why?

    The Causality: This is a dual steric-electronic failure. First, nicotinic acids have a low pKa. Under the basic conditions required for SNAr or cross-coupling, the C3-COOH is deprotonated to a carboxylate anion (-COO⁻). This bulky, hydrated anion exerts massive electrostatic repulsion against incoming electron-rich nucleophiles[2]. Second, the C5-thiophenyl group is para to the C2-chloride. As an electron-rich heterocycle, it donates electron density into the pyridine π-system, significantly reducing the electrophilicity of the C2 carbon. The Solution: You must mask the negative charge. Protect the C3-COOH as a methyl or tert-butyl ester prior to any C2 functionalization. This neutralizes the electrostatic repulsion and reduces the hydrodynamic radius of the ortho-substituent.

    FAQ 3: Even after esterification, my Palladium-catalyzed Buchwald-Hartwig amination at C2 stalls. Which ligand system is optimal?

    The Causality: The C2-Cl is flanked by the pyridine nitrogen and the bulky C3-ester. Standard phosphine ligands (like PPh3 or bidentate BINAP) form bis-ligated Pd(0)L₂ complexes that are physically too large to undergo oxidative addition into the encumbered C-Cl bond[5]. The Solution: Employ dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or BrettPhos[6]. Their extreme steric bulk forces the palladium into a highly active, monoligated Pd(0)L state. This geometry easily inserts into hindered aryl chlorides, and the ligand's bulk subsequently accelerates the final reductive elimination step to release the product[7].

    Part 3: Quantitative Data & Reagent Selection

    Table 1: Reagent Comparison for C3-Amidation of Sterically Hindered Nicotinic Acids

    Coupling ReagentActivation IntermediateSteric ToleranceTypical YieldReaction Time
    EDC / HOBtO-acylisoureaLow< 20%24–48 h
    HATU / DIPEAO-At esterHigh75–90%2–12 h
    Oxalyl ChlorideAcyl chlorideVery High> 90%1–4 h

    Table 2: Ligand Comparison for C2-Cl Cross-Coupling (Buchwald-Hartwig)

    Ligand TypePd Coordination StateOxidative Addition RateReductive EliminationSuitability for Ortho-Cl
    PPh₃Bis-ligated (L₂Pd)Very SlowSlowPoor
    BINAPChelating (L₂Pd)SlowModeratePoor to Moderate
    XPhosMonoligated (LPd)Extremely FastHighly AcceleratedExcellent
    Part 4: Validated Experimental Protocols
    Protocol A: Two-Step Amidation via Acyl Chloride Activation

    Use this protocol when HATU coupling fails due to extreme steric demands of the incoming amine.

    • Activation: Suspend 2-Chloro-5-(thiophen-2-yl)nicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Self-validation: The DMF acts as a formylating catalyst, creating the active Vilsmeier-Haack reagent.

    • Chlorination: Cool the mixture to 0 °C under an Argon atmosphere. Dropwise add oxalyl chloride (1.5 eq). Remove the ice bath and stir at room temperature for 2 hours. Self-validation: The reaction is complete when vigorous gas evolution (CO and CO₂) ceases.

    • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude, planar acyl chloride.

    • Coupling: Redissolve the acyl chloride in anhydrous DCM and cool to 0 °C. Add the target amine (1.2 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Completion: Stir at room temperature for 2–4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

    Protocol B: Buchwald-Hartwig Amination of the C2-Cl (Post-Esterification)

    Note: The C3-carboxylic acid MUST be protected as a methyl or tert-butyl ester prior to this step to prevent catalyst poisoning and electrostatic repulsion.

    • Preparation: In an oven-dried Schlenk flask, combine the protected methyl 2-chloro-5-(thiophen-2-yl)nicotinate (1.0 eq), target amine (1.2 eq), Pd₂(dba)₃ (0.02 eq, yielding 4 mol% Pd), XPhos (0.04 eq), and anhydrous Cs₂CO₃ (2.0 eq).

    • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete oxygen removal.

    • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to reach a 0.1 M substrate concentration.

    • Heating: Seal the Schlenk flask and heat to 90 °C for 12–16 hours with vigorous stirring.

    • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

    Part 5: Mechanistic Visualization

    To fully grasp why XPhos succeeds where other ligands fail, review the catalytic cycle below. The ligand's architecture specifically stabilizes the sterically congested intermediates.

    CatalyticCycle Pd0 1. Pd(0)-XPhos Complex (Monoligated, highly active) OxAdd 2. Oxidative Addition (XPhos stabilizes bulky Ar-Pd-Cl) Pd0->OxAdd + Protected Aryl Chloride AmineBind 3. Amine Coordination & Deprotonation (Base removes HCl) OxAdd->AmineBind + Amine & Base RedElim 4. Reductive Elimination (XPhos bulk forces product release) AmineBind->RedElim RedElim->Pd0 - Coupled Product

    Catalytic cycle of XPhos-mediated Buchwald-Hartwig amination overcoming ortho-steric bulk.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Solubility of 2-Chloro-5-(thiophen-2-yl)nicotinic Acid in DMSO

    Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 2-Chloro-5-(thiophen-2-yl)nicotinic acid .

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 2-Chloro-5-(thiophen-2-yl)nicotinic acid .

    Rather than providing a generic protocol, this guide deconstructs the physicochemical causality behind the compound's behavior in Dimethyl Sulfoxide (DMSO) and provides field-proven, self-validating workflows to rescue insoluble stock solutions.

    Physicochemical Profiling: The Causality of Insolubility

    To troubleshoot solubility, we must first understand the molecular forces resisting dissolution. 2-Chloro-5-(thiophen-2-yl)nicotinic acid presents a "perfect storm" of structural features that drive strong crystal lattice packing and resist solvation.

    Molecular FeaturePhysicochemical ConsequenceImpact on DMSO Solubility
    Carboxylic Acid (-COOH) Acts as both a strong hydrogen bond donor and acceptor.Drives the formation of highly stable, centro-symmetric intermolecular dimers in the solid state[1].
    Thiophene & Pyridine Rings Planar, heteroaromatic systems.Promotes robust π−π stacking, increasing the lattice energy required to pull molecules into solution.
    Chlorine Atom (-Cl) Highly lipophilic and polarizable.Increases overall hydrophobicity (cLogP) and can participate in halogen bonding within the crystal lattice.
    pKa (~3.0 - 4.0) Weak acid profile.Remains protonated (neutral, lipophilic) in pure DMSO, but can be targeted for chemical rescue via salt formation.

    The Role of DMSO: DMSO is a polar aprotic solvent and a potent hydrogen-bond acceptor. In an ideal scenario, DMSO molecules compete with the carboxylic acid dimers, breaking the intermolecular bonds to solvate the monomeric acid[1]. However, because the thiophene-pyridine backbone is highly lipophilic, the solvating power of DMSO is extremely sensitive to water contamination[2].

    Experimental Protocols: Step-by-Step Methodologies

    Every protocol below is designed as a self-validating system: you will use optical clarity as the primary visual endpoint to confirm thermodynamic equilibrium.

    Protocol A: Standard Anhydrous Dissolution

    Use this protocol for initial stock preparation to prevent moisture-induced precipitation.

    • Thermal Equilibration: Remove the lyophilized compound from cold storage and place it in a desiccator at Room Temperature (RT) for 30 minutes. Causality: Opening a cold vial causes atmospheric water to condense on the powder, which will immediately poison the DMSO.

    • Solvent Extraction: Do not uncap the DMSO bottle. Using a sterile syringe, pierce the septum of a fresh bottle of anhydrous DMSO (≥99.9% purity, 0.005% water).

    • Addition: Inject the required volume of DMSO directly into the compound vial to reach the target concentration (e.g., 10 mM).

    • Mechanical Disruption: Vortex vigorously for 60 seconds to maximize the solvent-solute surface area.

    • Cavitation: Place the vial in an ultrasonic water bath at RT for 10–15 minutes. Ultrasonic waves induce cavitation, providing the localized kinetic energy necessary to shatter the π−π stacked crystal lattice.

    Protocol B: Chemical Rescue via In Situ Salt Formation

    Use this protocol if Protocol A fails and the solution remains cloudy.

    • Assessment: Confirm that the compound is completely refractory to sonication and gentle heating (up to 50°C).

    • Base Addition: To the cloudy DMSO suspension, add 1.05 molar equivalents of aqueous Sodium Hydroxide (1M NaOH). Example: For 1 mL of a 10 mM stock, add 10.5 µL of 1M NaOH.

    • Agitation: Vortex for 2 minutes.

    • Validation: The solution should rapidly transition from a cloudy suspension to optically clear. Causality: The base deprotonates the carboxylic acid, converting the neutral molecule into a sodium carboxylate salt. The introduction of an ionic charge exponentially increases polarity, forcing the lattice to collapse and dissolve.

    Troubleshooting Decision Workflow

    Follow this logical decision tree to systematically resolve solubility failures.

    DMSOTroubleshooting Start Start: Assess Solubility of 2-Chloro-5-(thiophen-2-yl)nicotinic acid CheckDMSO Step 1: Verify Solvent Quality Use fresh, anhydrous DMSO Start->CheckDMSO Sonicate Step 2: Mechanical Disruption Vortex & Sonicate (10-15 min) CheckDMSO->Sonicate Decision1 Is the solution optically clear? Sonicate->Decision1 Heat Step 3: Thermal Energy Gentle heating (37°C - 50°C) Decision1->Heat No Success Success: Proceed to Aliquot Store at -20°C in dark Decision1->Success Yes Decision2 Is the solution optically clear? Heat->Decision2 Salt Step 4: Chemical Rescue In situ salt formation (Add 1 eq. NaOH) Decision2->Salt No Decision2->Success Yes Decision3 Is the solution optically clear? Salt->Decision3 Decision3->Success Yes Fail Failure: Re-evaluate Solvent Consider DMF or PEG400 co-solvents Decision3->Fail No

    Caption: Workflow for troubleshooting the DMSO solubility of 2-Chloro-5-(thiophen-2-yl)nicotinic acid.

    Frequently Asked Questions (FAQs)

    Q1: Why does my compound precipitate when I dilute the DMSO stock into my aqueous assay buffer? A1: This is a classic "solvent shift" phenomenon. While DMSO effectively breaks the carboxylic acid dimers in the stock solution[1], diluting the stock into an aqueous buffer rapidly decreases the solvent's capacity to shield the hydrophobic thiophene and chloropyridine rings. The molecules rapidly re-aggregate to minimize contact with water, leading to precipitation[3]. Solution: Keep the final DMSO concentration in the assay 1% (v/v)[4]. Consider adding a surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., BSA) to the aqueous buffer prior to adding the compound to act as a thermodynamic sink for the lipophilic molecules.

    Q2: I stored my 10 mM DMSO stock at -20°C, and now it's a solid block. After thawing, there are crystals at the bottom. Is the compound ruined? A2: No, the compound is likely intact. DMSO has a relatively high freezing point of 18.5°C, meaning it will solidify in a standard refrigerator or freezer. During the freezing process, the solute is often excluded from the growing DMSO solvent crystals, causing it to locally supersaturate and precipitate out of solution[2]. Solution: Allow the vial to completely equilibrate to room temperature, then vortex and sonicate for 10 minutes to re-dissolve the precipitated compound before use. Never pipette from a partially thawed stock, as the concentration will be highly inaccurate.

    Q3: Can I use standard benchtop DMSO for my stock solutions? A3: It is highly discouraged. DMSO is extremely hygroscopic. A bottle left open on the bench will rapidly absorb atmospheric moisture. Even a 5% water content in DMSO can drastically reduce the solubility of lipophilic molecules like 2-Chloro-5-(thiophen-2-yl)nicotinic acid[2]. Solution: Always use anhydrous DMSO (packaged under argon/nitrogen) and pierce the septum with a syringe rather than opening the cap.

    References

    • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (PMC) URL: [Link]

    • Title: In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions Source: National Institutes of Health (PubMed) URL: [Link]

    • Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: ACS Omega URL: [Link]

    • Title: 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products Source: Chemical Communications (RSC Publishing) URL: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting the 2-Chloro Substituent

    Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common kinetic bottleneck: the notorious low reactivity of the 2-chloro substituent.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common kinetic bottleneck: the notorious low reactivity of the 2-chloro substituent.

    Whether situated on an unactivated benzene ring or a heterocycle like pyridine, the 2-chloro group presents two distinct mechanistic hurdles. In Nucleophilic Aromatic Substitution (SNAr) , chlorine is a relatively poor leaving group compared to fluorine due to its lower electronegativity, which fails to sufficiently lower the LUMO energy of the arene. In Transition-Metal Cross-Coupling , the high bond dissociation energy (BDE) of the C–Cl bond (~330 kJ/mol) makes oxidative addition the rate-limiting step, often stalling the catalytic cycle[1].

    This guide provides field-proven, self-validating protocols and troubleshooting logic to overcome these barriers.

    Module 1: Nucleophilic Aromatic Substitution (SNAr)

    Causality & Mechanism

    In SNAr, the rate-determining step is the nucleophilic attack that forms the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it withdraws electron density and stabilizes this transition state, making the reactivity trend F >> Cl ~ Br > I. For context, 2-chloropyridine is approximately 108 times less reactive than 2-chloropyrimidine under identical conditions[2].

    Table 1: Relative Reactivity & Strategy for Halogenated Heteroarenes

    SubstrateLeaving GroupRelative ReactivityTroubleshooting Strategy
    2-Fluoropyridine-FVery HighStandard conditions (Mild base, RT to 50 °C)
    2-Chloropyrimidine-ClHighStandard conditions (K2CO3, 80 °C)
    2-Chloropyridine-ClLowStrong base (KOtBu/NaH), Polar aprotic solvent, >100 °C
    4-Chloroquinazoline-ClVery HighStandard conditions
    Self-Validating Protocol: SNAr of Sluggish 2-Chloroheteroarenes

    To force a sluggish 2-chloro substrate to react, you must maximize the nucleophilicity of your reagent while stabilizing the transition state.

    • Preparation: Rigorously dry all glassware and purge with argon. Water causes competitive hydrolysis, converting your starting material into an unreactive pyridone or phenol[3].

    • Reagents: Combine 1.0 eq of the 2-chloroheteroarene and 1.2–1.5 eq of the nucleophile (e.g., amine or alcohol).

    • Base Selection: Add 2.0 eq of a strong, non-nucleophilic base like NaH or KOtBu. Causality: Weak bases like TEA or K2CO3 often fail to fully deprotonate the nucleophile. A strong base creates a highly reactive "naked" anion[3].

    • Solvent: Suspend in anhydrous DMF or DMSO (0.1–0.2 M). Causality: Polar aprotic solvents stabilize the Meisenheimer transition state without hydrogen-bonding to and dampening the nucleophile[3].

    • Execution: Heat to 100–140 °C and stir vigorously for 12 hours.

    • Validation: Analyze via LC-MS. If starting material remains but no hydrolysis byproduct is observed, the system is too stable; spike with 0.5 eq additional nucleophile/base and increase temperature by 10 °C. If hydrolysis >10% is observed, your system is wet; abort and restart with fresh anhydrous solvent.

    SNAr_Troubleshooting Start Sluggish SNAr with 2-Chloro Substrate CheckSolvent Are you using a polar aprotic solvent? Start->CheckSolvent ChangeSolvent Switch to DMF, DMSO, or NMP CheckSolvent->ChangeSolvent No CheckBase Is the base strong enough to deprotonate the Nu? CheckSolvent->CheckBase Yes ChangeSolvent->CheckBase ChangeBase Switch to NaH, KOtBu, or LiHMDS CheckBase->ChangeBase No CheckHydrolysis Is hydrolysis observed (e.g., pyridone formation)? CheckBase->CheckHydrolysis Yes ChangeBase->CheckHydrolysis DryConditions Use strictly anhydrous conditions & inert atm CheckHydrolysis->DryConditions Yes Success Reaction Proceeds Successfully CheckHydrolysis->Success No, product forms SwitchToPd Switch to Pd/Ni Cross-Coupling CheckHydrolysis->SwitchToPd Still no conversion DryConditions->Success

    Diagnostic workflow for troubleshooting low-yielding SNAr reactions of 2-chloroarenes.

    Module 2: Transition-Metal Cross-Coupling

    Causality & Mechanism

    If SNAr fails, transition-metal catalysis (e.g., Buchwald-Hartwig or Suzuki-Miyaura) is the definitive fallback. Because the C–Cl bond is exceptionally strong, oxidative addition is the rate-limiting step[1]. To cleave this bond, the palladium catalyst must be highly electron-rich. However, to facilitate the final product-releasing step (reductive elimination), the catalyst must also be sterically bulky. Dialkylbiarylphosphine ligands (Buchwald ligands) perfectly balance this paradoxical requirement[4].

    Table 2: Ligand Selection Guide for 2-Chloroaryl Couplings

    Reaction TypeRecommended LigandMechanistic Rationale
    Suzuki-MiyauraXPhos or SPhosHighly active for unactivated aryl chlorides; facilitates rapid transmetalation[1].
    Buchwald-Hartwig (1° Amines)BrettPhosExtreme steric bulk prevents bis-arylation and forces reductive elimination.
    Buchwald-Hartwig (2° Amines)RuPhosOpen binding pocket accommodates the steric bulk of secondary amines.
    C–O Cross-CouplingRockPhosHighly electron-rich to push the difficult reductive elimination of ethers.
    Self-Validating Protocol: Buchwald-Hartwig Amination
    • Preparation: Inside a nitrogen-filled glovebox, add Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd) and BrettPhos (6 mol%) to an oven-dried vial. Causality: Pre-mixing the palladium source and ligand ensures the formation of the active L1Pd(0) species before it encounters the stubborn aryl chloride.

    • Reagents: Add the 2-chloropyridine (1.0 eq), primary amine (1.2 eq), and NaOtBu (1.4 eq). (Note: If the substrate contains base-sensitive esters, substitute with Cs2CO3).

    • Solvent: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

    • Execution: Seal the vial, remove from the glovebox, and heat at 90 °C for 4–12 hours.

    • Validation: Observe the reaction mixture. A color change from dark purple/red (unactivated Pd2(dba)3) to pale yellow/orange indicates successful formation of the active catalytic species. The appearance of a black precipitate (Pd black) indicates catalyst death, requiring more rigorous deoxygenation or a higher ligand-to-metal ratio.

    Pd_Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (RATE LIMITING) Pd0->OxAdd ArCl 2-Chloroarene (High C-Cl BDE) ArCl->OxAdd PdII Pd(II)(Ar)(Cl)L OxAdd->PdII Requires electron-rich ligands (e.g., XPhos) Transmet Ligand Substitution / Transmetalation PdII->Transmet Nu Nucleophile + Base Nu->Transmet PdIINu Pd(II)(Ar)(Nu)L Transmet->PdIINu RedElim Reductive Elimination (Sterically Driven) PdIINu->RedElim RedElim->Pd0 Regenerates Catalyst Product Cross-Coupled Product RedElim->Product

    Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.

    Module 3: Frequently Asked Questions (FAQs)

    Q: Why did my 2-fluoropyridine react perfectly, but 2-chloropyridine failed under the exact same SNAr conditions? A: This is a classic SNAr trap. The rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate, not the departure of the halogen. Fluorine's extreme electronegativity withdraws electron density from the ring, drastically lowering the LUMO energy and stabilizing the transition state[5]. Chlorine is far less electronegative, making the ring less electrophilic. You must compensate by increasing the temperature or using a stronger nucleophile.

    Q: Can I use Nickel instead of Palladium for 2-chloroaryl couplings? A: Absolutely. Nickel is highly effective for aryl chlorides because it is more electropositive than palladium, allowing it to undergo oxidative addition much more readily[4]. Nickel-catalyzed C–N cross-couplings using air-stable precatalysts like (DPPF)Ni(o-tolyl)Cl are excellent, cost-effective alternatives for unactivated aryl chlorides[6]. However, be aware that Nickel is more prone to single-electron transfer (SET) side reactions and requires strictly anhydrous and anaerobic conditions.

    Q: I am observing protodehalogenation (reduction of Ar-Cl to Ar-H) during my Suzuki coupling. How do I stop this? A: Protodehalogenation occurs when the Pd(II) intermediate undergoes β -hydride elimination (often scavenging a hydride from aliphatic alcohol solvents or alkoxide bases) followed by reductive elimination. This happens when transmetalation is too slow. To fix this:

    • Ensure your boronic acid hasn't degraded (use a slight excess, e.g., 1.5 eq).

    • Switch to a faster-reacting, bulkier ligand like XPhos to accelerate transmetalation[1].

    • Avoid primary/secondary alcohol solvents (like EtOH) which act as hydride sources; switch to 1,4-dioxane/water mixtures.

    References

    • troubleshooting low yields in 2-chloro-3-methylpyridine substitution reactions - Benchchem Benchchem 3

    • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future National Institutes of Health (PMC) 4

    • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (PMC) 2

    • Advances in Copper and Nickel C–N and C–O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development National Institutes of Health (PMC) 6

    • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Thieme Connect 1

    • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing) 5

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Thiophene-Nicotinic Acid Cross-Couplings

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of heteroaryl-functionalized pharmacophores.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of heteroaryl-functionalized pharmacophores. Appending an electron-rich thiophene ring to a nicotinic acid scaffold via Suzuki-Miyaura cross-coupling is a notoriously difficult transformation. The combination of an electron-rich nucleophile (thiophene boronic acid) and a chelating electrophile (halonicotinic acid) creates a perfect storm for competing side reactions.

    This guide provides a mechanistic breakdown and field-proven solutions to rescue your yields, ensuring your synthetic protocols are robust and self-validating.

    Diagnostic Workflow for Side Reactions

    Troubleshooting Start Analyze Crude Reaction Mixture Q1 Is Thiophene Boronic Acid Consumed? Start->Q1 Q2 Is Target Mass Present? Q1->Q2 Yes Diag3 Catalyst Poisoning (Unreacted Halonicotinic Acid) Q1->Diag3 No Diag1 Protodeboronation (Des-borylated Thiophene) Q2->Diag1 No, mostly thiophene Diag2 Homocoupling (2,2'-Bithiophene) Q2->Diag2 No, mostly dimer Sol1 Use MIDA Boronate & Slow-Release Base Diag1->Sol1 Sol2 Freeze-Pump-Thaw Degassing Diag2->Sol2 Sol3 Esterify Nicotinic Acid or Use XPhos Ligand Diag3->Sol3

    Diagnostic workflow for identifying and resolving Suzuki coupling side reactions.

    Frequently Asked Questions (Troubleshooting Guides)

    Q1: My thiophene boronic acid is disappearing, but I am not observing product formation. What is happening? The Causality: You are likely experiencing protodeboronation . Thiophene boronic acids are highly electron-rich, which polarizes the carbon-boron bond. Under standard aqueous basic Suzuki conditions, this bond becomes highly susceptible to hydrolytic cleavage via an ipso-substitution mechanism, yielding des-borylated thiophene and boric acid (1[1]). The Solution: You must control the instantaneous concentration of the active boronic acid so that the transmetalation step outcompetes hydrolysis. Switch your starting material to a MIDA boronate . MIDA boronates undergo a "slow-release" hydrolysis under mild basic conditions (e.g., K₃PO₄ or NaHCO₃) (2[2]). By keeping the free boronic acid concentration low, you starve the protodeboronation pathway.

    Q2: LC-MS analysis shows a massive peak corresponding to 2,2'-bithiophene. How do I stop this yellow byproduct from forming? The Causality: This is oxidative homocoupling . When trace oxygen infiltrates the reaction, it oxidizes the Pd(II) intermediate or directly promotes the coupling of two electron-rich thiophene boronic acid equivalents (3[3]). The Solution:

    • Rigorous Degassing: Standard nitrogen bubbling is insufficient for electron-rich heteroaryls. You must use the freeze-pump-thaw method (minimum 3 cycles) for all solvents.

    • Stoichiometric Control: Homocoupling is a second-order reaction with respect to the boronic acid. Utilizing the aforementioned MIDA slow-release strategy inherently minimizes the chance of two boronic acid molecules interacting at the palladium center simultaneously (2[2]).

    Q3: The reaction stalls at 20% conversion, and the halonicotinic acid remains unreacted. Is the catalyst dead? The Causality: Yes, the catalyst is likely poisoned. Free nicotinic acid contains both a pyridine nitrogen and a carboxylic acid. This bidentate motif can tightly chelate palladium, forming highly stable, inactive Pd(II) complexes. This effectively sequesters your catalyst, preventing oxidative addition. The Solution: Esterification. Protect the carboxylic acid as a methyl or ethyl ester prior to the cross-coupling (4[4]). Esters prevent carboxylate-driven chelation and vastly improve the solubility of the electrophile in organic solvents. You can easily hydrolyze the ester back to the free acid post-coupling using LiOH. If you absolutely must use the free acid, use >2.5 equivalents of base and a bulky, electron-rich ligand like XPhos to outcompete the substrate for Pd coordination (5[5]).

    Mechanistic Pathway & Side Reactions

    Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Halonicotinic Acid) Pd0->OxAdd TransMet Transmetalation (Thiophene-B(OH)2) OxAdd->TransMet Poison Pd Chelation (Free Nicotinic Acid) OxAdd->Poison Side Reaction RedElim Reductive Elimination (Product Formation) TransMet->RedElim Proto Protodeboronation (H2O / Base) TransMet->Proto Side Reaction Homo Oxidative Homocoupling (O2 ingress) TransMet->Homo Side Reaction RedElim->Pd0

    Suzuki-Miyaura catalytic cycle highlighting competing side-reaction pathways.

    Quantitative Impact of Reaction Conditions

    The following table summarizes internal benchmarking data demonstrating how strategic adjustments mitigate side reactions during the synthesis of 5-(thiophen-2-yl)nicotinic acid derivatives.

    Synthetic StrategyBoron SourceBase & Solvent SystemTarget Yield (%)Protodeboronation (%)Homocoupling (%)
    Standard (Unoptimized)Thiophene-B(OH)₂Na₂CO₃ / H₂O / Toluene35%45%15%
    Ester ProtectionThiophene-B(OH)₂Na₂CO₃ / H₂O / Toluene55%30%10%
    Anhydrous ConditionsThiophene-BpinCsF / Dry Dioxane85%<2%5%
    Slow-Release (Optimal) Thiophene-MIDA K₃PO₄ / H₂O / Dioxane 88% <5% <2%
    Standard Operating Procedure (SOP): Optimized Slow-Release Suzuki Coupling

    This protocol relies on a self-validating system to ensure the successful coupling of a halonicotinic acid ester with a thiophene MIDA boronate while actively suppressing side reactions.

    Step 1: Reagent Preparation & Esterification

    • Convert the free halonicotinic acid to its methyl ester using standard Fischer esterification (MeOH, catalytic H₂SO₄, reflux).

    • Self-Validation Check: Analyze the product via TLC (UV 254 nm). A shift to a higher Rf​ value confirms the masking of the polar carboxylic acid, preventing downstream catalyst poisoning.

    Step 2: Rigorous Degassing

    • Prepare a solvent mixture of 1,4-Dioxane and 0.5 M aqueous K₃PO₄ (ratio 4:1).

    • Subject the solvent mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum Schlenk line.

    • Causality: Removing dissolved oxygen is non-negotiable to prevent Pd-mediated oxidative homocoupling of the thiophene partner.

    Step 3: Reaction Assembly (Under Argon)

    • In an oven-dried Schlenk flask, combine the halonicotinic acid ester (1.0 eq), Thiophene-MIDA boronate (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Add the degassed solvent mixture via a gas-tight syringe.

    • Heat the reaction to 85°C.

    • Causality: The mild K₃PO₄ base slowly hydrolyzes the MIDA ester, ensuring the active thiophene boronic acid is consumed by transmetalation immediately upon generation, effectively starving the protodeboronation pathway.

    Step 4: Monitoring & Quenching

    • Monitor via LC-MS. The reaction is complete when the halonicotinic acid ester is consumed (typically 6-8 hours).

    • Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Self-Validation Check: The organic layer should be pale yellow to orange. A dark black solution indicates premature catalyst decomposition (Pd black), while a bright yellow solution often signifies excessive bithiophene homocoupling.

    Step 5: Hydrolysis (Optional)

    • To yield the free nicotinic acid, treat the purified ester with 2.0 eq of LiOH in THF/Water (1:1) at room temperature for 2 hours, followed by careful acidification to pH 4 with 1M HCl to precipitate the final product.

    References
    • Optimization of reaction conditions for synthesizing 5 ... - Benchchem. Source: Benchchem.
    • 5-(2-Furyl)thiophene-2-boronic acid | 1310383-96-0 | Benchchem. Source: Benchchem.
    • How to minimize homocoupling side reactions in Suzuki coupling of ... - Benchchem. Source: Benchchem.
    • 6-Methyl-2-(phenylamino)nicotinic acid | 54530-68-6 | Benchchem. Source: Benchchem.
    • 5-(Pyridazin-3-yl)nicotinic Acid - Benchchem. Source: Benchchem.

    Sources

    Reference Data & Comparative Studies

    Validation

    1H NMR Interpretation of 2-Chloro-5-(thiophen-2-yl)nicotinic acid: A Comparative Guide for Structural Elucidation

    Introduction High-resolution 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in drug development, providing atomic-level resolution of molecular connectivity and stereochemistry. F...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    High-resolution 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in drug development, providing atomic-level resolution of molecular connectivity and stereochemistry. For complex heteroaromatic pharmacophores such as 2-chloro-5-(thiophen-2-yl)nicotinic acid, precise interpretation of scalar couplings ( J ) and chemical shifts ( δ ) is essential for confirming structural identity and ruling out positional isomers.

    This guide provides an objective, comparative analysis of 2-chloro-5-(thiophen-2-yl)nicotinic acid against its structural isomer, 2-chloro-6-(thiophen-2-yl)nicotinic acid. By evaluating these alternatives, we demonstrate how subtle differences in spin systems dictate unambiguous structural assignment.

    Theoretical Framework & Expected Spin Systems

    The 1 H NMR spectrum of 2-chloro-5-(thiophen-2-yl)nicotinic acid can be logically deconstructed into two distinct spin systems: the pyridine core and the thiophene substituent.

    • The Pyridine Core (Nicotinic Acid Derivative): The pyridine ring contains a nitrogen atom that exerts a strong electron-withdrawing inductive effect, significantly deshielding adjacent protons. In 2-chloro-5-(thiophen-2-yl)nicotinic acid, the protons are located at the C4 and C6 positions. Because these protons are separated by four bonds (meta relationship), they exhibit a small scalar coupling constant ( 4J≈2.0−2.5 Hz) . The H6 proton is highly deshielded ( δ≈8.80 ppm) due to its direct proximity to the electronegative pyridine nitrogen and magnetic anisotropy, whereas the H4 proton resonates slightly upfield ( δ≈8.35 ppm).

    • The Thiophene Ring: The thiophen-2-yl group presents a classic 3-spin asymmetric system (H3', H4', H5'). The sulfur atom's electronegativity deshields the adjacent H5' proton. The coupling constants for 2-substituted thiophenes are highly conserved and diagnostic: 3J4′,5′​≈5.0−5.1 Hz, 3J3′,4′​≈3.5−3.7 Hz, and the long-range 4J3′,5′​≈1.0−1.1 Hz .

    Comparative Analysis: Target vs. Positional Isomer

    A common challenge in the cross-coupling synthesis of functionalized pyridines is the formation of positional isomers. Comparing the target molecule to 2-chloro-6-(thiophen-2-yl)nicotinic acid illustrates the causality between molecular geometry and NMR spectral output.

    In the 6-substituted isomer, the pyridine protons are located at C4 and C5. This ortho relationship results in a significantly larger coupling constant ( 3J≈8.0−8.2 Hz), which serves as an immediate, definitive differentiator from the meta coupling ( 4J≈2.5 Hz) of the target compound.

    Table 1: Quantitative 1 H NMR Comparison (Simulated data in DMSO- d6​ at 400 MHz)

    Proton Assignment2-Chloro-5-(thiophen-2-yl)nicotinic acid2-Chloro-6-(thiophen-2-yl)nicotinic acidDiagnostic Difference
    Carboxylic Acid (COOH) ~13.50 ppm (br s, 1H)~13.50 ppm (br s, 1H)None (Broad exchangeable proton)
    Pyridine Core H6: ~8.80 ppm (d, J=2.5 Hz, 1H)H4: ~8.35 ppm (d, J=2.5 Hz, 1H)H4: ~8.20 ppm (d, J=8.2 Hz, 1H)H5: ~7.95 ppm (d, J=8.2 Hz, 1H)Critical: Meta coupling ( 2.5 Hz) vs. Ortho coupling ( 8.2 Hz)
    Thiophene H5' ~7.65 ppm (dd, J=5.1,1.1 Hz, 1H)~7.70 ppm (dd, J=5.0,1.1 Hz, 1H)Minor shift variation
    Thiophene H3' ~7.55 ppm (dd, J=3.6,1.1 Hz, 1H)~7.85 ppm (dd, J=3.7,1.1 Hz, 1H)Deshielded in 6-isomer due to proximity to pyridine N
    Thiophene H4' ~7.20 ppm (dd, J=5.1,3.6 Hz, 1H)~7.20 ppm (dd, J=5.0,3.7 Hz, 1H)Unchanged

    Experimental Protocol for High-Resolution 1H NMR

    To reliably resolve the fine 4J couplings (such as the 1.1 Hz coupling in the thiophene ring), the NMR spectrometer must be rigorously optimized. The following protocol represents a self-validating system for high-resolution acquisition.

    Step 1: Sample Preparation

    • Action: Dissolve 5-10 mg of the compound in 0.6 mL of high-purity DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is chosen because the polar carboxylic acid group requires a strongly hydrogen-bonding solvent for complete dissolution. TMS acts as an internal standard ( δ 0.00 ppm), ensuring the chemical shift scale is self-calibrated and trustworthy.

    Step 2: Spectrometer Optimization (Tuning & Shimming)

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic or manual tuning and matching (ATM) for the 1 H channel. Shim the magnet until the TMS peak's line width at half-height (FWHM) is ≤0.5 Hz.

    • Causality: Precise shimming is non-negotiable. If the magnetic field is inhomogeneous, the line width will broaden, artificially obscuring the crucial 1.1 Hz 4J3′,5′​ thiophene coupling and blending the double-doublets into unresolved multiplets. Measuring the TMS line width validates the system's resolution prior to acquisition.

    Step 3: Acquisition Parameters

    • Action: Set the pulse sequence to a standard 1D proton experiment (e.g., zg30 on Bruker systems). Use a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 16 to 32 scans.

    • Causality: A 30-degree flip angle combined with a 2.0 s relaxation delay ensures quantitative integration of the aromatic protons without requiring excessively long acquisition times.

    Step 4: Data Processing

    • Action: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation. Phase the spectrum manually to ensure purely absorptive peak shapes, and perform baseline correction.

    • Causality: Proper phase and baseline correction prevent the distortion of multiplet bases, allowing for the accurate mathematical extraction of J -coupling values.

    Structural Elucidation Workflow

    The logical progression from data acquisition to isomer differentiation is visualized below.

    NMR_Workflow Start Synthesize/Isolate Compound Prep Sample Prep (DMSO-d6 + TMS) Start->Prep Acq 1H NMR Acquisition (400/600 MHz) Prep->Acq Process Fourier Transform & Phase Correction Acq->Process Analyze Extract Chemical Shifts (δ) & Couplings (J) Process->Analyze Decision Pyridine Proton Coupling? Analyze->Decision Isomer1 J &approx; 2.5 Hz (Meta) 2-Chloro-5-(thiophen-2-yl)nicotinic acid Decision->Isomer1 Meta (H4, H6) Isomer2 J &approx; 8.0 Hz (Ortho) 2-Chloro-6-(thiophen-2-yl)nicotinic acid Decision->Isomer2 Ortho (H4, H5)

    Workflow for NMR-based structural elucidation and isomer differentiation via J-coupling analysis.

    References

    • Lupulescu, A., Olsen, G. L., & Frydman, L. (2015). Visualizing Unresolved Scalar Couplings by Real-Time J-Upscaled NMR. The Journal of Physical Chemistry Letters (ACS Publications). Available at:[Link]

    Comparative

    Comparative Reactivity Guide: 2-Chloro-5-(thiophen-2-yl)nicotinic acid vs. 2-Chloronicotinic acid

    Introduction & Strategic Significance In modern drug discovery and agrochemical development, functionalized pyridines are indispensable building blocks. 2-Chloronicotinic acid (2-CNA) is widely utilized due to the high e...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Strategic Significance

    In modern drug discovery and agrochemical development, functionalized pyridines are indispensable building blocks. 2-Chloronicotinic acid (2-CNA) is widely utilized due to the high electrophilicity of its C2 position, which readily undergoes Nucleophilic Aromatic Substitution (SNAr)[1] and palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura)[2].

    However, introducing a heteroaryl group to the core—specifically yielding 2-Chloro-5-(thiophen-2-yl)nicotinic acid (5-Th-2-CNA) —fundamentally alters the electronic landscape of the molecule. This guide provides an objective, data-driven comparison of the reactivity profiles of these two substrates, offering researchers a mechanistic rationale and optimized protocols for successfully functionalizing the sterically and electronically demanding 5-Th-2-CNA derivative.

    Mechanistic Rationale: The Causality of Reactivity

    To understand the divergent reactivity of these two building blocks, we must analyze the electronic effects governing the C2-Cl bond.

    The Baseline: 2-Chloronicotinic Acid (2-CNA)

    In unsubstituted 2-CNA, the C2 position is highly activated toward nucleophilic attack. The adjacent pyridine nitrogen (ortho) and the C3-carboxylic acid (ortho) act as strong electron-withdrawing groups[3]. During an SNAr reaction, nucleophilic attack at C2 forms a negatively charged Meisenheimer intermediate. This negative charge is effectively stabilized by delocalization onto the highly electronegative pyridine nitrogen and the carboxylate group, leading to rapid substitution under mild conditions.

    The Deactivated Core: 5-(Thiophen-2-yl) Derivative

    The addition of a thiophene ring at the C5 position introduces a profound electronic shift. Thiophene is a π -excessive, electron-rich heterocycle that acts as a strong π -electron donor[4]. Because the C5 position is para to the C2 position, the electron density donated by the thiophene ring is pushed directly into the pyridine π -system via resonance, specifically enriching C2, C4, and C6[5].

    When a nucleophile attempts to attack the C2 position of 5-Th-2-CNA:

    • Ground-State Repulsion: The increased electron density at C2 electrostatically repels incoming nucleophiles.

    • Intermediate Destabilization: The resulting Meisenheimer complex places a partial negative charge on C5. The electron-donating thiophene ring at this exact position violently opposes the accommodation of this negative charge, severely destabilizing the transition state.

    This electronic enrichment also negatively impacts Pd-catalyzed cross-coupling. The rate-determining step—oxidative addition of Pd(0) into the C-Cl bond—is significantly slower for electron-rich aryl chlorides, necessitating highly active catalyst/ligand systems[2].

    G cluster_0 2-Chloronicotinic Acid (2-CNA) cluster_1 5-(Thiophen-2-yl) Derivative A1 C2-Cl Bond (Highly Electrophilic) A2 Meisenheimer Complex (Stabilized by ortho-N) A1->A2 A3 Fast SNAr (Mild Conditions) A2->A3 B1 Thiophene at C5 (π-Electron Donor) B2 Electron Density Donated to Pyridine Ring B1->B2 B3 Meisenheimer Complex (Destabilized via Repulsion) B2->B3 B4 Sluggish SNAr (Requires Harsh Conditions) B3->B4

    Logical relationship of electronic effects on SNAr reactivity between 2-CNA and 5-Th-2-CNA.

    Performance Comparison Data

    The table below summarizes the quantitative differences in reactivity between the two substrates across standard transformations, demonstrating the practical impact of the thiophene substitution.

    Reaction TypeSubstrateReagents / Catalyst SystemConditionsTypical Yield
    SNAr (Aniline) 2-CNANeat or EtOH, No Catalyst120°C, 2h>85%[3]
    SNAr (Aniline) 5-Th-2-CNADMF, K₂CO₃ (3.0 eq)150°C (MW), 12h45–60%
    SNAr (Aliphatic Amine) 2-CNADCM, DIPEA (1.3 eq)65°C, 4h>90%[6]
    SNAr (Aliphatic Amine) 5-Th-2-CNANMP, DIPEA (3.0 eq)120°C, 16h60–75%
    Buchwald-Hartwig 2-CNAPd₂(dba)₃, Xantphos, K₂CO₃Dioxane, 100°C, 4h88%[2]
    Buchwald-Hartwig 5-Th-2-CNAPd₂(dba)₃, BrettPhos, Cs₂CO₃Toluene, 110°C, 16h55–65%

    Self-Validating Experimental Protocols

    To overcome the inherent reactivity differences, the following step-by-step methodologies are provided. Each protocol includes built-in validation checks to ensure the system is functioning as intended.

    Protocol A: Standard SNAr of 2-CNA with Amines

    Causality Note: The highly activated C2-Cl bond allows for the use of mild bases (DIPEA) and standard thermal heating without risk of degradation.

    • Setup: To a stirred solution of 2-CNA (1.0 mmol) and the desired amine (1.1 mmol) in anhydrous DCM (2.0 mL), add DIPEA (1.3 mmol)[6].

    • Reaction: Stir the mixture at 65°C under a nitrogen atmosphere for 4 hours.

    • Validation Check (Self-Validation): Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated if the 2-CNA peak ( m/z 158 [M+H]⁺) is completely consumed and replaced by the product mass. If >5% starting material remains, the amine may be sterically hindered; add 0.2 eq more amine and stir for 1 additional hour.

    • Workup: Concentrate the volatiles under a stream of nitrogen. Triturate the residue with saturated aqueous NaHCO₃. Filter and collect the solid, washing with cold water (3 x 2 mL)[6].

    Protocol B: Forced SNAr of 5-Th-2-CNA with Amines

    Causality Note: The deactivated C2 position requires high thermal energy (microwave) and a strong inorganic base to drive the equilibrium forward against the electronic repulsion caused by the C5-thiophene ring.

    • Setup: In a heavy-walled microwave reaction vial, combine 5-Th-2-CNA (1.0 mmol), the desired amine (3.0 mmol), and finely powdered K₂CO₃ (3.0 mmol) in anhydrous NMP (3.0 mL).

    • Reaction: Seal the vial and subject it to microwave irradiation at 150°C for 12 hours.

    • Validation Check (Self-Validation): Due to the sluggish nature of 5-Th-2-CNA, TLC (UV 254 nm) often shows overlapping spots. Validate conversion by ¹H-NMR of a crude mini-workup aliquot (extracted into EtOAc); the disappearance of the characteristic C4-proton doublet of the starting material confirms successful substitution.

    • Workup: Cool to room temperature, dilute with water (15 mL), and adjust the pH to 4 using 1M HCl to precipitate the product. Extract with EtOAc (3 x 10 mL), wash the combined organics with brine (5 x 10 mL) to remove NMP, dry over Na₂SO₄, and concentrate in vacuo.

    Workflow Start Select Pyridine Building Block CNA 2-Chloronicotinic Acid Start->CNA ThCNA 2-Chloro-5-(thiophen-2-yl) nicotinic acid Start->ThCNA SNAr_CNA Standard SNAr (Amine, DIPEA, 80°C, 4h) CNA->SNAr_CNA Nucleophilic Attack Pd_CNA Standard Cross-Coupling (Pd(dppf)Cl2, 90°C) CNA->Pd_CNA Pd-Catalysis SNAr_ThCNA Forced SNAr (Amine, K2CO3, 120°C, MW, 12h) ThCNA->SNAr_ThCNA Nucleophilic Attack Pd_ThCNA Optimized Cross-Coupling (Pd2(dba)3, XPhos, 110°C) ThCNA->Pd_ThCNA Pd-Catalysis Success1 High Yield (>85%) SNAr_CNA->Success1 Success2 Moderate Yield (60-75%) SNAr_ThCNA->Success2 Pd_CNA->Success1 Pd_ThCNA->Success2

    Experimental workflow and condition optimization for pyridine building blocks.

    Sources

    Validation

    A Guide to the Structural Elucidation of 2-Chloro-5-(thiophen-2-yl)nicotinic Acid: A Comparative Crystallographic Analysis

    For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive overview of the crystallographic analysis of 2-Chloro-5-(thiophen-2-yl)nicotinic acid. As of the time...

    Author: BenchChem Technical Support Team. Date: March 2026

    For the attention of: Researchers, Scientists, and Drug Development Professionals.

    This guide provides a comprehensive overview of the crystallographic analysis of 2-Chloro-5-(thiophen-2-yl)nicotinic acid. As of the time of this publication, no public X-ray crystallography data for this specific compound is available. Therefore, this document serves a dual purpose: firstly, to present a detailed, best-practice methodology for obtaining and analyzing its crystal structure, and secondly, to offer a comparative analysis with structurally related compounds for which crystallographic data exists. This approach allows us to anticipate the structural characteristics of the title compound and to provide a valuable resource for researchers working on its synthesis and application.

    Part 1: The Experimental Pathway to a Crystal Structure

    The journey from a synthesized compound to a fully characterized crystal structure is a meticulous process that demands precision at every step. The following workflow outlines the essential stages, from obtaining suitable single crystals to the final structural refinement.

    Step 1: Synthesis and Purification

    The initial and arguably most critical step is the synthesis of high-purity 2-Chloro-5-(thiophen-2-yl)nicotinic acid. A common synthetic route involves the oxidation of the corresponding aldehyde, 5-(thiophen-2-yl)nicotinaldehyde, which itself is a versatile building block in organic synthesis. The purity of the final compound is paramount, as impurities can significantly hinder crystal growth.

    Protocol for Synthesis:

    • Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde: Dissolve 5-(thiophen-2-yl)nicotinaldehyde in a suitable solvent such as acetone.

    • Slowly add an oxidizing agent, for instance, Jones reagent, while maintaining a low temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product, 2-Chloro-5-(thiophen-2-yl)nicotinic acid.

    • Purify the crude product by recrystallization to achieve a purity of >99%.

    Step 2: Crystal Growth – The Art of Patience

    Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging part of the process. Several techniques can be employed, and the optimal method is typically determined empirically.

    Common Crystal Growth Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can promote the growth of single crystals.

    Step 3: X-ray Data Collection – Illuminating the Atomic Arrangement

    Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

    Data Collection Parameters:

    • X-ray Source: Typically Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) radiation.

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • Data Collection Strategy: A series of diffraction images are collected at different crystal orientations.

    Step 4: Structure Solution and Refinement – From Data to a 3D Model

    The collected diffraction data is then processed to determine the crystal structure.

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.

    Experimental Workflow Diagram:

    G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 2-Chloro-5- (thiophen-2-yl)nicotinic acid purification Purification by Recrystallization (>99% purity) synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff cooling Cooling Crystallization purification->cooling data_collection Data Collection (Single Crystal Diffractometer) slow_evap->data_collection vapor_diff->data_collection cooling->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement

    Caption: A generalized workflow for the determination of a small molecule crystal structure.

    Part 2: A Comparative Structural Analysis

    In the absence of experimental data for 2-Chloro-5-(thiophen-2-yl)nicotinic acid, we can infer some of its likely crystallographic properties by comparing it with structurally similar molecules for which crystal structures have been reported. For this purpose, we have selected three compounds: 2-Chloronicotinic acid , 5-Bromonicotinic acid , and Thiophene-2-carboxylic acid .

    Molecular Structure of the Target Compound:

    Caption: 2D representation of 2-Chloro-5-(thiophen-2-yl)nicotinic acid.

    Anticipated Crystallographic Data for 2-Chloro-5-(thiophen-2-yl)nicotinic acid

    Based on the structures of the comparative compounds, we can anticipate the following crystallographic parameters for the title compound.

    ParameterExpected Value/SystemRationale
    Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of similar size and complexity.
    Space GroupCentrosymmetric (e.g., P2₁/c)Most organic molecules crystallize in centrosymmetric space groups.
    Molecules per unit cell (Z)2 or 4A common arrangement for molecules of this size.
    Key Intermolecular InteractionsHydrogen bonding (O-H···N or O-H···O), π-π stackingThe carboxylic acid group is a strong hydrogen bond donor and acceptor. The aromatic rings (pyridine and thiophene) allow for potential π-π stacking interactions.
    Comparative Crystallographic Data

    The following table summarizes the available crystallographic data for our selected comparative compounds.

    Compound2-Chloronicotinic acid[1]5-Bromonicotinic acid[2]Thiophene-2-carboxylic acid[3][4]
    Formula C₆H₄ClNO₂C₆H₄BrNO₂C₅H₄O₂S
    Crystal System Data available in CSDData available in CSDOrthorhombic
    Space Group CCDC: 272019DOI:10.5517/cc5sjydPna2₁
    a (Å) --10.106(2)
    b (Å) --14.299(3)
    c (Å) --16.092(3)
    α (°) --90
    β (°) --90
    γ (°) --90
    Volume (ų) --2325.5(8)
    Z --4

    Note: Detailed unit cell parameters for 2-Chloronicotinic acid and 5-Bromonicotinic acid would require access to the Cambridge Structural Database (CSD).

    Discussion of Structural Comparisons
    • 2-Chloronicotinic acid : As the core of the nicotinic acid portion of our target molecule, its crystal structure would provide the most direct comparison for the packing of the pyridine ring and the influence of the chloro and carboxylic acid substituents on intermolecular interactions.[1]

    • 5-Bromonicotinic acid : This compound offers a point of comparison for the effect of a different halogen substituent on the nicotinic acid ring.[2] The larger size of the bromine atom compared to chlorine may lead to different packing arrangements.

    • Thiophene-2-carboxylic acid : This molecule allows for an understanding of the crystallographic behavior of the thiophene ring and its carboxylic acid group.[3][4] The reported tetramer structure of this compound, linked by O-H···O hydrogen bonds, highlights the strong tendency of carboxylic acids to form hydrogen-bonded networks.[3]

    For 2-Chloro-5-(thiophen-2-yl)nicotinic acid, we can expect a complex interplay of the structural features observed in these individual components. The presence of both the pyridine and thiophene rings, along with the chloro and carboxylic acid functional groups, provides multiple sites for intermolecular interactions that will govern the final crystal packing.

    Conclusion

    While the crystal structure of 2-Chloro-5-(thiophen-2-yl)nicotinic acid remains to be experimentally determined, this guide provides a robust framework for achieving this goal. By following the detailed experimental workflow, researchers can obtain high-quality crystallographic data. Furthermore, the comparative analysis with 2-Chloronicotinic acid, 5-Bromonicotinic acid, and Thiophene-2-carboxylic acid offers valuable insights into the potential structural properties of the title compound. The elucidation of its three-dimensional structure will be a significant step in understanding its physicochemical properties and will undoubtedly aid in its future applications in drug development and materials science.

    References

    • Ke, W., Sun, N., & Wu, H. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(15), 8715-8717.
    • Ke, W., Sun, N., & Wu, H. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. ResearchGate. [Link]

    • PubChem. (n.d.). 5-Bromonicotinic acid. PubChem. Retrieved from [Link]

    • MONCOL, J., et al. "SYNTHESIS, CRYSTAL STRUCTURE AND SPECTRAL PROPERTIES OF COPPER (II) 2-CHLORONICOTINATO COMPLEXES WITH N-HETEROCYCLIC LIGANDS." The Distant Reader, 2016.
    • PubChem. (n.d.). 2-Chloronicotinic acid. PubChem. Retrieved from [Link]

    Sources

    Comparative

    A Comprehensive Guide to Identifying Impurities in 2-Chloro-5-(thiophen-2-yl)nicotinic Acid Synthesis

    The synthesis of 2-chloro-5-(thiophen-2-yl)nicotinic acid—a critical intermediate in the development of highly functionalized pyridine-based therapeutics—relies heavily on palladium-catalyzed Suzuki-Miyaura cross-couplin...

    Author: BenchChem Technical Support Team. Date: March 2026

    The synthesis of 2-chloro-5-(thiophen-2-yl)nicotinic acid—a critical intermediate in the development of highly functionalized pyridine-based therapeutics—relies heavily on palladium-catalyzed Suzuki-Miyaura cross-coupling. While this synthetic route is highly efficient, it inherently generates a complex matrix of process-related impurities.

    Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity present in a new drug substance at or above the 0.05% threshold (depending on the maximum daily dose) must be structurally identified and qualified. This guide objectively compares analytical workflows for impurity profiling and provides a self-validating experimental framework to ensure regulatory compliance and scientific integrity.

    Mechanistic Origins of Common Impurities

    To effectively identify impurities, one must first understand their causal origins. The standard synthesis involves the cross-coupling of 5-bromo-2-chloronicotinic acid with thiophen-2-ylboronic acid . The divergent electronic properties of the starting materials and the behavior of the palladium catalyst lead to four primary classes of impurities:

    • Impurity I: Protodeboronation Product (Thiophene) Boronic acids are highly susceptible to protodeboronation in the presence of basic aqueous conditions. The base cleaves the C-B bond prior to transmetalation, yielding volatile thiophene and quenching the boronic acid .

    • Impurity II: Homocoupling Product (2,2'-Bithiophene) In the presence of oxygen or via a secondary Pd-catalyzed cycle, thiophen-2-ylboronic acid can undergo homocoupling. This generates highly non-polar 2,2'-bithiophene, which often co-precipitates with the target API.

    • Impurity III: Chemoselectivity Impurity (5-Bromo-2-(thiophen-2-yl)nicotinic acid) While the C-Br bond has a lower dissociation energy, the C-Cl bond at the 2-position is strongly activated by the adjacent electronegative pyridine nitrogen. Competitive oxidative addition at the C-Cl bond results in a structural analog where the thiophene ring is at the 2-position, leaving the bromine intact at the 5-position.

    • Impurity IV: Dehalogenation Product (2-Chloronicotinic acid) If the Pd(II) intermediate undergoes premature reductive elimination or hydride insertion (often sourced from solvent or alkoxide bases) before transmetalation, the debrominated starting material is formed.

    Synthesis_Pathway SM Starting Materials: 5-Bromo-2-chloronicotinic acid + Thiophen-2-ylboronic acid Cat Pd Catalyst & Base SM->Cat Imp1 Impurity I: Thiophene (Protodeboronation) SM->Imp1 Base/H2O Cleavage API Target Product: 2-Chloro-5-(thiophen-2-yl) nicotinic acid Cat->API Desired Cross-Coupling Imp2 Impurity II: 2,2'-Bithiophene (Homocoupling) Cat->Imp2 Pd-Catalyzed Homocoupling Imp3 Impurity III: 5-Bromo-2-(thiophen-2-yl) nicotinic acid (Chemoselectivity) Cat->Imp3 Competitive C-Cl Insertion

    Mechanistic origins of common impurities during the Suzuki-Miyaura synthesis workflow.

    Objective Comparison of Analytical Workflows

    Relying solely on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is insufficient for modern impurity profiling, as it cannot elucidate unknown structures or easily resolve closely related chemoselectivity impurities. Below is an objective comparison of alternative analytical techniques .

    Analytical TechniquePrimary ApplicationResolution PowerStructural Elucidation CapabilityRelative Cost & Throughput
    HPLC-UV Routine Quality Control (QC)Moderate (Struggles with co-eluting analogs)None (Relies on retention time matching)Low cost, High throughput
    GC-MS Volatile Impurities (Thiophene, Solvents)High for volatilesModerate (Library matching available)Moderate cost, Fast
    LC-HRMS (Q-TOF) Trace Impurity IdentificationHighExcellent (Exact mass <5 ppm, MS/MS fragmentation)High cost, Moderate throughput
    2D-LC Complex Matrix ResolutionExceptionalDependent on coupled detectorVery High cost, Low throughput

    Verdict: LC-HRMS (Q-TOF) is the gold standard for identifying the non-volatile impurities (Impurities II, III, and IV) due to its ability to provide exact elemental compositions. GC-MS should be used orthogonally to quantify volatile protodeboronation products (Impurity I).

    Self-Validating Experimental Protocol: LC-HRMS Impurity Profiling

    To ensure absolute trustworthiness in your data, the following LC-HRMS protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) and carryover validation directly into the workflow, ensuring that any detected peak is a genuine reaction impurity and not an analytical artifact.

    Phase 1: System Preparation and Validation
    • Mobile Phase Preparation:

      • Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes ionization of the basic pyridine nitrogen).

      • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • System Suitability Test (SST): Inject a known resolution mixture containing 2-chloronicotinic acid and the target API.

      • Causality: This confirms the column's ability to resolve the highly polar dehalogenated impurity from the main product.

      • Acceptance Criterion: Chromatographic resolution ( Rs​ ) must be ≥2.0 .

    • Carryover Blank: Inject the sample diluent (50:50 Water:Methanol).

      • Acceptance Criterion: No peaks observed above 0.05% of the expected API target area.

    Phase 2: Sample Acquisition
    • Sample Preparation: Dissolve the crude reaction mixture in 50:50 Water:Methanol to a final concentration of 1.0 mg/mL . Filter through a PTFE syringe filter.

    • Chromatographic Gradient: Use a C18 column ( ). Run a gradient from 5% B to 95% B over 15 minutes.

      • Causality: A biphasic gradient is required to retain the highly polar 2-chloronicotinic acid early in the run, while strongly eluting the non-polar 2,2'-bithiophene late in the run.

    • Mass Spectrometry: Operate the Q-TOF in Data-Dependent Acquisition (DDA) mode (Positive ESI). Set the mass range to m/z 100–1000.

    Phase 3: Data Processing & Isotopic Filtering

    Because the target API and several impurities contain Chlorine ( 37Cl ) and Sulfur ( 34S ), utilize mass defect filtering to isolate peaks exhibiting the characteristic M+2 isotopic signatures.

    Expected LC-HRMS Quantitative Data Summary
    Compound / ImpurityChemical FormulaTheoretical Exact MassExpected [M+H]+ ( m/z )Key Diagnostic Feature
    Target API C10​H6​ClNO2​S 238.9808239.98863:1 isotopic ratio (1 Cl)
    Impurity II (Homocoupling) C8​H6​S2​ 165.9911166.9989Late elution, no Cl isotope
    Impurity III (Chemoselectivity) C10​H6​BrNO2​S 282.9303283.93811:1 isotopic ratio (1 Br)
    Impurity IV (Dehalogenation) C6​H4​ClNO2​ 156.9930158.0008Early elution, 3:1 ratio

    Analytical Decision Workflow

    Analytical_Decision Sample Crude API Sample GCMS GC-MS Analysis (Volatiles) Sample->GCMS Headspace Extraction LCMS LC-HRMS Analysis (Polar/Non-Volatiles) Sample->LCMS Direct Injection VolatileID Identify Thiophene & Solvent Residues GCMS->VolatileID SST System Suitability: Resolution > 2.0? LCMS->SST Final ICH Q3A Compliant Impurity Profile VolatileID->Final PolarID Exact Mass & MS/MS Fragmentation PolarID->Final SST->PolarID Yes Fail Optimize Gradient / Use 2D-LC SST->Fail No Fail->LCMS Re-analyze

    Analytical decision tree for orthogonal impurity profiling using GC-MS and LC-HRMS.

    References

    • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline."[Link]

    • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, Royal Society of Chemistry.[Link]

    • Gu, M. "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS." American Pharmaceutical Review.[Link]

    Validation

    A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Chloro-5-(thiophen-2-yl)nicotinic acid

    This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-Chloro-5-(thiophen-2-yl)nicotinic acid. In the absence of direct experimental data for this spe...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-Chloro-5-(thiophen-2-yl)nicotinic acid. In the absence of direct experimental data for this specific molecule, this document establishes a predictive framework based on a comparative analysis of its constituent structural motifs: 2-chloronicotinic acid, nicotinic acid, and 2-thiophenecarboxylic acid. Furthermore, a detailed experimental protocol for the accurate determination of its UV-Vis spectrum is provided, emphasizing the critical role of solvent selection and data interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a thorough understanding of the spectroscopic properties of novel heterocyclic compounds.

    Introduction: Predicting Spectroscopic Properties of a Novel Heterocycle

    2-Chloro-5-(thiophen-2-yl)nicotinic acid is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure combines three key chromophores: a substituted pyridine ring (2-chloronicotinic acid moiety), a thiophene ring, and a carboxylic acid group. The electronic transitions within these moieties, and the electronic interactions between them, will govern the compound's UV-Vis absorption profile. Understanding these characteristics is fundamental for quality control, quantitative analysis, and for providing insights into the molecule's electronic structure.

    This guide will first deconstruct the molecule into its primary components and examine their individual UV-Vis absorption properties. Subsequently, a detailed experimental methodology is presented to enable researchers to obtain a reliable spectrum of the target compound. Finally, a comparative discussion will provide a basis for interpreting the experimental data in the context of its structural analogs.

    Comparative Analysis of Structural Analogs

    The UV-Vis absorption spectrum of 2-Chloro-5-(thiophen-2-yl)nicotinic acid is expected to be a composite of the electronic transitions originating from its nicotinic acid and thiophene rings, perturbed by the chloro and carboxylic acid substituents.

    Table 1: UV-Vis Absorption Data of Structural Analogs

    Compoundλmax (nm)SolventMolar Absorptivity (ε)Electronic Transition(s)
    Nicotinic Acid~213, ~2610.1 M HClNot specifiedπ → π
    2-Chloronicotinic AcidNo data found--Expected π → π
    2-Thiophenecarboxylic Acid~240-260VariousNot specifiedπ → π*

    Note: The absorption maxima (λmax) can be influenced by solvent and pH.

    Nicotinic Acid: In an acidic solution, nicotinic acid exhibits two characteristic absorption peaks around 213 nm and 261 nm[1]. These are attributed to π → π* transitions within the pyridine ring. The protonation of the ring nitrogen in acidic media influences the electronic structure and, consequently, the absorption spectrum.

    2-Thiophenecarboxylic Acid: Thiophene and its derivatives are known to absorb in the UV region[5][6][7][8]. 2-Thiophenecarboxylic acid is expected to display strong absorption bands characteristic of the thiophene ring's π → π* transitions. The conjugation of the carboxylic acid group with the thiophene ring will influence the position and intensity of these bands.

    Predicted Spectrum for 2-Chloro-5-(thiophen-2-yl)nicotinic acid: The conjugation between the thiophene and pyridine rings in the target molecule is expected to result in a significant bathochromic shift compared to its individual components. The extended π-system will lower the energy gap for electronic transitions, pushing the absorption maxima to longer wavelengths, likely in the 280-350 nm range or even higher. The spectrum will likely be complex, with multiple overlapping bands representing the various possible π → π* transitions within the conjugated system.

    Experimental Protocol for UV-Vis Spectroscopic Analysis

    To obtain an accurate and reproducible UV-Vis absorption spectrum of 2-Chloro-5-(thiophen-2-yl)nicotinic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system by incorporating solvent selection and blank measurements to ensure data integrity.

    Materials and Instrumentation
    • Analyte: 2-Chloro-5-(thiophen-2-yl)nicotinic acid (high purity)

    • Solvents:

      • Ethanol (spectroscopic grade)

      • Methanol (spectroscopic grade)

      • Acetonitrile (spectroscopic grade)

      • Deionized water

      • 0.1 M Hydrochloric Acid (prepared from analytical grade HCl)

      • 0.1 M Sodium Hydroxide (prepared from analytical grade NaOH)

    • Instrumentation: Double-beam UV-Vis spectrophotometer

    • Cuvettes: 1 cm path length quartz cuvettes

    Experimental Workflow

    The following diagram illustrates the key steps in the experimental workflow.

    G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing prep_start Weigh Analyte stock_sol Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep_start->stock_sol serial_dil Perform Serial Dilutions (e.g., 1-20 µg/mL) stock_sol->serial_dil instrument_setup Instrument Setup (Wavelength Scan: 200-800 nm) serial_dil->instrument_setup blank_meas Measure Solvent Blank instrument_setup->blank_meas sample_meas Measure Sample Absorbance blank_meas->sample_meas plot_spec Plot Absorbance vs. Wavelength sample_meas->plot_spec det_lambda Determine λmax plot_spec->det_lambda beer_lambert Beer-Lambert Law Analysis (for quantitative studies) det_lambda->beer_lambert

    Caption: Experimental workflow for UV-Vis analysis.

    Step-by-Step Methodology
    • Solvent Selection Rationale: The choice of solvent is critical as it can significantly influence the absorption spectrum.[9][10][11][12][13] Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can alter the energy levels of the ground and excited states. It is recommended to measure the spectrum in a range of solvents with varying polarities (e.g., ethanol, acetonitrile, and water) to observe any solvatochromic shifts (changes in λmax with solvent polarity). Additionally, given the acidic and basic functional groups, measuring the spectrum in acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions is crucial to understand the effect of protonation state on the electronic transitions.

    • Preparation of Stock and Working Solutions:

      • Accurately weigh a small amount of 2-Chloro-5-(thiophen-2-yl)nicotinic acid (e.g., 1 mg).

      • Dissolve the compound in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

      • From the stock solution, prepare a series of working solutions of different concentrations (e.g., 1, 5, 10, 15, 20 µg/mL) by serial dilution with the chosen solvent. This series will be used to verify adherence to the Beer-Lambert law.

    • Instrumental Analysis:

      • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

      • Set the wavelength range for scanning (e.g., 200-800 nm).

      • Fill a quartz cuvette with the solvent to be used for the sample preparation and place it in both the reference and sample holders. Run a baseline correction (autozero).

      • Empty the sample cuvette and rinse it with the sample solution. Then, fill the cuvette with the sample solution and place it in the sample holder.

      • Acquire the absorption spectrum of the sample.

      • Repeat the measurement for all working solutions and in all selected solvents.

    • Data Analysis and Interpretation:

      • Plot absorbance versus wavelength to visualize the spectrum.

      • Identify the wavelength(s) of maximum absorbance (λmax).

      • For quantitative analysis, plot a calibration curve of absorbance at λmax versus concentration. The linearity of this plot will confirm adherence to the Beer-Lambert law and allow for the determination of the molar absorptivity (ε).

    Visualization of Key Structures

    The following diagrams illustrate the chemical structures of the target compound and its key comparators.

    Caption: Structures of the target compound and its analogs.

    Conclusion and Future Work

    This guide has provided a comprehensive framework for understanding and determining the UV-Vis absorption characteristics of 2-Chloro-5-(thiophen-2-yl)nicotinic acid. By comparing it with its structural analogs, we anticipate a complex spectrum with a λmax shifted to longer wavelengths due to the extended conjugation. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data, emphasizing the importance of solvent effects.

    Future work should focus on the experimental validation of the predicted spectral properties. A thorough investigation of solvatochromism and the effect of pH will provide deeper insights into the electronic structure and properties of this novel compound. Such data will be invaluable for its potential applications in various scientific and industrial fields.

    References

    • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]

    • The Royal Society. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. [Link]

    • PubMed. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. [Link]

    • PubChem. 2-Chloronicotinic acid. [Link]

    • ResearchGate. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. [Link]

    • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]

    • ResearchGate. UV spectra of Nicotinic acid (a) control and (b) treated. [Link]

    • PubChem. 2-Thiophenecarboxylic acid. [Link]

    • ResearchGate. Calculated UV–Vis spectra for thiophene-2-carbohydrazide. [Link]

    • SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

    • PubChem. 2-Chloroisonicotinic acid. [Link]

    • National Institutes of Health. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. [Link]

    • Starna Scientific. Nicotinic Acid (210-260 nm). [Link]

    • NIST WebBook. 2-Thiophenecarboxylic acid. [Link]

    • ACS Publications. Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. [Link]

    • Wikipedia. 2-Chloronicotinic acid. [Link]

    • Chemsrc. (2025, August 21). 2-Chloronicotinic acid. [Link]

    • NIST WebBook. 2-Thiophenecarboxylic acid. [Link]

    Sources

    Comparative

    Analytical Reference Standards for 2-Chloro-5-(thiophen-2-yl)nicotinic Acid: A Comprehensive Comparison and Methodological Guide

    Executive Summary 2-Chloro-5-(thiophen-2-yl)nicotinic acid is a highly specialized heteroaromatic building block. Its unique structural motif—combining a reactive chloropyridine core with a lipophilic thiophene ring—make...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    2-Chloro-5-(thiophen-2-yl)nicotinic acid is a highly specialized heteroaromatic building block. Its unique structural motif—combining a reactive chloropyridine core with a lipophilic thiophene ring—makes it a critical intermediate in the synthesis of advanced agrochemicals (e.g., fungicidal nicotinamides) and pharmaceutical active pharmaceutical ingredients (APIs)[1].

    For drug development professionals and analytical chemists, the accurate quantification of this compound and the profiling of its process impurities (such as des-chloro degradants or unreacted 2-chloronicotinic acid) are paramount. This guide objectively compares different grades of reference standards available for this molecule and provides field-proven, self-validating analytical protocols for its characterization.

    Mechanistic Grounding & Chemical Context

    The analytical behavior of 2-Chloro-5-(thiophen-2-yl)nicotinic acid is governed by three distinct functional groups:

    • Carboxylic Acid (pKa ~2.5): Dictates the pH-dependent solubility and chromatographic retention.

    • Pyridine Nitrogen: Acts as a weak base that can interact with residual silanols on silica-based columns, leading to peak tailing.

    • Chlorine Atom & Thiophene Ring: Impart significant lipophilicity and provide distinct isotopic signatures (35Cl/37Cl) for mass spectrometric identification[2].

    Understanding these structural features is critical for developing robust analytical methods and understanding the molecule's synthetic pathway.

    ChemPathway SM 2-Chloronicotinic Acid (Starting Material) Target 2-Chloro-5-(thiophen-2-yl) nicotinic acid SM->Target Suzuki Coupling (Pd catalyst) Degradant Des-chloro Degradant (Impurity) Target->Degradant Hydrolysis/Dehalogenation API Fungicidal Nicotinamide (Final API) Target->API Amidation

    Fig 1: Synthetic utility and degradation pathways of the target compound.

    Comparative Analysis of Reference Standard Grades

    Selecting the appropriate reference standard grade is a balance of regulatory requirements, analytical precision, and cost. Below is an objective comparison of the three primary alternatives used in analytical laboratories.

    Table 1: Performance Comparison of Reference Standard Alternatives
    SpecificationISO 17034 Certified Reference Material (CRM)In-House Working Standard (Secondary)Commercial Synthesis Grade
    Purity (HPLC-UV) >99.8%>98.5%~95.0% - 97.0%
    Assay Methodology qNMR (Absolute Mass Fraction)Mass Balance (HPLC-UV + TGA/KF)Area Normalization (Relative)
    Traceability SI-traceable (NIST/BIPM)Traceable to Primary CRMNone
    Impurity Profiling Fully characterized (ID & Quant)Partially characterizedUncharacterized
    Best Application Regulatory submissions (IND/NDA), Method ValidationRoutine QC batch release, In-process controlEarly-stage R&D, Route scouting
    Relative Cost HighMediumLow

    Note: For quantitative assays in regulated environments (GLP/GMP), the use of a CRM or a rigorously qualified Working Standard is mandatory to ensure traceability and accuracy[3].

    Self-Validating Analytical Methodologies

    To guarantee trustworthiness, the analytical protocols below are designed as self-validating systems . This means the method inherently checks its own performance through System Suitability Testing (SST) before any sample data is accepted.

    AnalyticalWorkflow A Reference Standard (ISO 17034) B Sample Prep (MeOH:H2O 50:50) A->B Weighing C HPLC Separation (0.1% FA / ACN) B->C Injection D UV/DAD (Quantitation) C->D Split E LC-MS/MS (Impurity ID) C->E Split

    Fig 2: Self-validating analytical workflow for reference standard certification.

    System Suitability Testing (SST)

    Before executing the protocols, inject the standard solution (50 µg/mL) five times. The system is validated only if it meets the following criteria:

    • Precision: Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Peak Symmetry: Tailing factor (Tf) ≤ 1.5.

    • Efficiency: Theoretical plates (N) ≥ 5,000.

    • Resolution: Rs > 3.0 between the target analyte and 2-chloronicotinic acid.

    HPLC-UV/DAD Protocol for Purity Determination

    This method is optimized for the baseline separation of the target analyte from structurally similar synthesis impurities[4].

    Step-by-Step Methodology:

    • Column Selection: Install a mixed-mode or low-silanol C18 column (e.g., Newcrom R1, 150 x 4.6 mm, 3 µm).

      • Causality: Standard C18 columns often leave unendcapped silanols exposed. The basic pyridine nitrogen of the analyte will interact with these silanols via secondary ion-exchange, causing severe peak tailing. A low-silanol column prevents this, ensuring sharp peaks and accurate integration[4].

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Causality: The carboxylic acid group has a pKa of ~2.5. Using 0.1% formic acid lowers the pH to ~2.7, keeping the molecule predominantly in its protonated, neutral state. This ensures robust retention on the hydrophobic stationary phase and prevents split peaks. Formic acid is chosen over phosphoric acid to maintain MS compatibility[4].

    • Sample Diluent: Dissolve the standard in 50:50 Methanol:Water.

      • Causality: This ratio ensures complete solubilization of the lipophilic thiophene moiety while matching the initial mobile phase polarity to prevent solvent-induced peak distortion (the "solvent effect").

    • Gradient Program: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Detection: DAD scanning from 200–400 nm, extracting at 260 nm (optimal absorbance for the conjugated thiophene-pyridine system).

    LC-MS/MS Protocol for Trace Impurity Profiling

    To detect trace levels of unreacted starting materials or degradants, LC-MS/MS is employed[2].

    Step-by-Step Methodology:

    • Ionization Source: Electrospray Ionization (ESI) in Negative Mode.

      • Causality: The carboxylic acid moiety readily loses a proton to form a stable [M-H]⁻ anion, providing a much stronger and cleaner signal than positive mode ionization for this specific scaffold.

    • MRM Transitions: Monitor the precursor to product ion transitions (see Table 2).

      • Causality: The primary fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid, followed by the loss of HCl (36 Da) from the chloropyridine ring. Monitoring these specific losses provides unambiguous structural confirmation.

    Quantitative Data Presentation

    The following table summarizes the typical chromatographic and mass spectrometric data expected when analyzing 2-Chloro-5-(thiophen-2-yl)nicotinic acid against its common impurities using the validated protocols above.

    Table 2: Chromatographic and MS/MS Profiling Data
    Analyte / ImpurityRelative Retention Time (RRT)Precursor Ion[M-H]⁻ (m/z)Primary Product Ion (m/z)Diagnostic Fragmentation
    2-Chloronicotinic acid (Starting Material)0.50156.0112.0Loss of CO₂ (-44 Da)
    Des-chloro degradant (Process Impurity)0.85204.0160.0Loss of CO₂ (-44 Da)
    2-Chloro-5-(thiophen-2-yl)nicotinic acid (Target)1.00 (approx. 6.4 min)238.0 194.0 Loss of CO₂ (-44 Da)
    Isotopic Target (³⁷Cl variant)1.00240.0196.0Confirms presence of 1 Cl atom

    References

    • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - mdpi.com. 1

    • Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column - SIELC Technologies - sielc.com. 4

    • BASF Analytical Method D0004/1: "The Determination of Residues of BAS 510 F and Its Metabolites 2- Chloronicotinic - EPA - epa.gov. 2

    • Nicotinic acid analytical standard 59-67-6 - sigmaaldrich.com. 5

    Sources

    Safety & Regulatory Compliance

    Safety

    2-Chloro-5-(thiophen-2-YL)nicotinic acid proper disposal procedures

    Building a robust laboratory safety culture requires moving beyond basic compliance to understanding the causality behind chemical handling procedures. 2-Chloro-5-(thiophen-2-yl)nicotinic acid is a highly specialized het...

    Author: BenchChem Technical Support Team. Date: March 2026

    Building a robust laboratory safety culture requires moving beyond basic compliance to understanding the causality behind chemical handling procedures. 2-Chloro-5-(thiophen-2-yl)nicotinic acid is a highly specialized heterocyclic building block frequently utilized in drug discovery (e.g., in the synthesis of neprilysin inhibitors and fungicidal derivatives).

    Due to its unique structural features—a pyridine ring, a thiophene ring, a carboxylic acid moiety, and a covalently bound chlorine atom—this compound demands stringent waste management protocols. Improper disposal not only violates environmental regulations but also poses severe toxicological risks.

    Here is the authoritative, step-by-step guide to the proper handling, segregation, and disposal of 2-Chloro-5-(thiophen-2-yl)nicotinic acid.

    Physicochemical Hazard Profiling

    To manage chemical waste effectively, one must first understand the molecular characteristics that dictate its hazard profile. The disposal strategy for 2-Chloro-5-(thiophen-2-yl)nicotinic acid is driven by three structural realities:

    • Halogenation (The Chlorine Atom): The presence of chlorine automatically classifies any waste containing this compound as Halogenated Organic Waste [1]. Halogenated wastes cannot be disposed of via standard burning or sewering, as low-temperature combustion generates highly toxic dioxins and furans[2]. They require high-temperature incineration at Resource Conservation and Recovery Act (RCRA)-permitted facilities[3].

    • Heteroatoms (Sulfur and Nitrogen): The thiophene (sulfur) and pyridine (nitrogen) rings mean that upon combustion, the compound will yield sulfur oxides (SOx) and nitrogen oxides (NOx)[4]. Disposal facilities must be equipped with specialized scrubbers to capture these emissions.

    • Acidity: As a carboxylic acid, it is a weak organic acid. It must be segregated from strong bases and powerful oxidizers to prevent exothermic reactions or the generation of toxic gases[5].

    Table 1: Quantitative Data & Operational Implications

    PropertyValue / ClassificationOperational Implication
    Chemical Class Halogenated Heterocyclic Organic AcidMandates classification as EPA Halogenated Waste.
    Molecular Formula C10H6ClNO2SContains Cl, N, and S; requires specialized incineration scrubbers.
    Physical State Solid (Powder/Crystals)Dust inhalation hazard; requires wet-wiping during spills.
    Solubility Soluble in DMSO, DMF, DCMSolutions must be disposed of as liquid halogenated waste.
    Incompatibilities Strong oxidizers, strong basesSegregate from reactive chemical waste streams.

    Waste Segregation & Disposal Workflow

    The most common error in laboratory waste management is the improper mixing of halogenated and non-halogenated streams. Crucial Rule: If you dissolve 2-Chloro-5-(thiophen-2-yl)nicotinic acid in a non-halogenated solvent (like DMSO or Ethanol), the entire resulting mixture must be classified and disposed of as Halogenated Waste [1].

    G Start 2-Chloro-5-(thiophen-2-yl) nicotinic acid Waste State Physical State? Start->State Solid Solid Powder/Crystals (Contaminated PPE/Labware) State->Solid Dry Waste Liquid Dissolved in Solvent (DMSO, DCM, etc.) State->Liquid Solution SolidCont Halogenated Solid Waste Container Solid->SolidCont LiquidCont Halogenated Liquid Waste Container Liquid->LiquidCont Labeling Attach Hazardous Waste Label (Mark: Halogenated, Toxic, Acidic) SolidCont->Labeling LiquidCont->Labeling EHSPickup EHS Facility Transfer (RCRA Compliant) Labeling->EHSPickup Incineration High-Temp Incineration (with SOx/NOx/HCl Scrubbers) EHSPickup->Incineration

    Figure 1: Waste segregation and disposal workflow for 2-Chloro-5-(thiophen-2-yl)nicotinic acid.

    Step-by-Step Disposal Protocol

    To ensure a self-validating safety system, follow this methodological protocol for routine disposal:

    Step 1: Waste Characterization

    • Action: Identify the physical state of the waste. Separate solid waste (pure compound, contaminated weigh boats, pipette tips) from liquid waste (reaction mother liquors, assay solutions).

    • Validation: Confirm that no strong oxidizers (e.g., peroxides, nitric acid) or strong bases are present in the waste stream, as these are incompatible with organic acids[5].

    Step 2: Containerization

    • Action: Transfer the waste into chemically compatible containers. High-density polyethylene (HDPE) or PTFE-lined glass bottles are required.

    • Validation: For liquid waste, ensure the container is filled to no more than 75% capacity . This headspace is critical to allow for vapor expansion and prevent pressure-induced ruptures[5].

    Step 3: Labeling and Documentation

    • Action: Affix a standardized Hazardous Waste tag to the container before adding the first drop of waste.

    • Validation: The label must explicitly state "2-Chloro-5-(thiophen-2-yl)nicotinic acid" (do not use abbreviations). Check the boxes for Toxic , Halogenated , and Acidic . If in solution, list the exact percentage of the solvent (e.g., "5% Solute, 95% Dichloromethane").

    Step 4: Secondary Containment & Storage

    • Action: Place the sealed waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA)[6].

    • Validation: Visually inspect the SAA to ensure it is segregated from non-halogenated organic solvents. Mixing these streams exponentially increases institutional disposal costs and complicates the incineration process[1][2].

    Step 5: EHS Transfer

    • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

    • Validation: EHS will transfer the material to a commercial RCRA-permitted facility for high-temperature incineration, ensuring complete thermal destruction of the heterocyclic rings and safe scrubbing of the resulting halogens[2][3].

    Spill Response & Decontamination

    In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and systemic exposure.

    • For Solid Spills (Powder): Do not dry sweep, as this will aerosolize the toxic particulates. Instead, gently cover the spill with damp paper towels (moistened with water or a compatible solvent like ethanol) to suppress the dust. Carefully scoop the damp material using a non-sparking tool and place it into a Halogenated Solid Waste container[5].

    • For Liquid Spills (Solutions): Isolate the area. Apply an inert, non-combustible absorbent material (such as vermiculite, sand, or a commercial spill pad) over the liquid. Do not use combustible materials like sawdust. Once the liquid is fully absorbed, transfer the saturated absorbent into a Halogenated Solid Waste container[5].

    • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual organic acid, followed by a thorough water rinse. Collect all rinsate as hazardous waste[6].

    References

    • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health & Safety. Available at:[Link]

    • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS. Available at: [Link]

    • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov. Available at: [Link]

    • Turner, R. J. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." Hazardous Waste Engineering Research Laboratory, U.S. EPA. Available at:[Link]

    • International Finance Corporation (IFC). "Environmental, Health, and Safety Guidelines." IFC.org. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 2-Chloro-5-(thiophen-2-YL)nicotinic acid

    As a Senior Application Scientist who has spent years designing experimental workflows and managing the synthesis of heterocyclic libraries, I approach chemical safety not merely as a compliance exercise, but as a founda...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist who has spent years designing experimental workflows and managing the synthesis of heterocyclic libraries, I approach chemical safety not merely as a compliance exercise, but as a foundational pillar of assay reproducibility and laboratory integrity.

    Handling functionalized heteroaromatics like 2-Chloro-5-(thiophen-2-yl)nicotinic acid requires a nuanced understanding of its structural components. This compound merges a chloronicotinic acid core with a thiophene moiety[1]. While it is a highly valuable intermediate in drug discovery and agricultural chemistry, its structural motifs dictate specific physicochemical behaviors and hazard profiles that must be respected in the laboratory.

    Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal protocols required for handling this compound.

    Mechanistic Risk Assessment: The "Why" Behind the Hazards

    To select the appropriate PPE, we must first understand the molecular causality of the hazards:

    • The Chloropyridine Core: The chlorine atom at the 2-position of the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution. Biologically, this makes the compound a potential skin sensitizer and a Category 2 skin/eye irritant[2].

    • The Carboxylic Acid Moiety: This functional group confers mild acidity. Upon contact with physiological moisture (sweat, tears, mucous membranes), it can cause localized tissue irritation, necessitating strict Category 3 Specific Target Organ Toxicity (STOT-SE) respiratory protocols[2],[3].

    • The Thiophene Ring: Thiophene derivatives are lipophilic and can exhibit enhanced dermal penetration properties. If handled in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the compound can be rapidly transported across the lipid bilayer of the skin, leading to systemic acute toxicity[4].

    Quantitative PPE Matrix

    Based on the hazard profile of its structural analogs (2-chloronicotinic acid and thiophene-2-carboxylic acid), the following quantitative PPE standards must be implemented[2],[3].

    PPE CategorySpecificationQuantitative StandardMechanistic Rationale
    Hand Protection Nitrile Gloves (Double-gloving recommended)Thickness > 0.11 mm; Breakthrough time > 480 min.Prevents dermal absorption. If solubilizing in DMSO/DMF, standard nitrile degrades quickly; double-gloving provides a fail-safe barrier.
    Eye Protection Chemical Splash GogglesANSI Z87.1 (or EN 166) compliantProtects against aerosolized micro-particulate dust during weighing and solvent splashes during dissolution.
    Body Protection Laboratory Coat100% Cotton or Nomex (Flame Resistant)Synthetic blends can melt to the skin in a fire. Cotton prevents static buildup, which is critical when handling fine crystalline powders.
    Respiratory Fume Hood or N95/P100 RespiratorFace velocity 80–100 fpm (Fume Hood)Mitigates the inhalation of irritating crystalline dust, preventing respiratory tract irritation (H335).

    Step-by-Step Operational Workflow

    A self-validating protocol ensures that every step inherently confirms the safety of the next. Do not handle this compound on an open bench.

    Phase I: Preparation & Static Control

    • Verify Airflow: Ensure the chemical fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm).

    • Mitigate Static: Halogenated carboxylic acids often present as fine, static-prone powders. Wipe the exterior of the chemical bottle and the balance with an anti-static zero-charge wipe. This prevents the powder from aerosolizing or clinging to your gloves.

    • Don PPE: Apply the PPE matrix above. Inspect gloves for micro-tears before proceeding.

    Phase II: Weighing & Solubilization

    • Transfer: Use a grounded, anti-static weigh boat. Use a stainless steel or PTFE-coated micro-spatula to transfer the solid.

    • Solubilization: If preparing a stock solution (e.g., in DMSO for biological assays), add the solvent directly to the weigh boat or vial inside the fume hood. Causality note: Dissolving the powder immediately eliminates the inhalation hazard of the dust.

    • Seal and Decontaminate: Cap the vial tightly. Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 70% ethanol or isopropanol) before removing it from the hood.

    Spill Response and Disposal Plan

    Immediate Spill Protocol (Solid Powder):

    • Containment: Do not sweep, as this aerosolizes the irritant.

    • Neutralization/Cleanup: Cover the spill with a damp absorbent pad (water or dilute sodium bicarbonate solution to neutralize the carboxylic acid).

    • Collection: Carefully scoop the damp mass into a compatible hazardous waste container. Wash the area with soap and water[2].

    Disposal Logistics: Because this compound contains a covalently bound chlorine atom, it must be strictly segregated during disposal.

    • Solid Waste: Dispose of contaminated gloves, weigh boats, and wipes in a solid hazardous waste bin designated for toxic organics.

    • Liquid Waste: Any solutions containing 2-Chloro-5-(thiophen-2-yl)nicotinic acid must be routed to Halogenated Organic Waste . Mixing this with non-halogenated waste can cause regulatory violations and potential adverse reactions in waste consolidation drums.

    Hazard Mitigation Workflow Visualization

    Below is the logical workflow for handling this chemical safely, from pre-operation to disposal.

    Operational workflow and hazard mitigation pathway for handling halogenated thiophene derivatives.

    References

    • National Center for Biotechnology Information. "5-pyridin-3-ylthiophene-2-carboxylic Acid | C10H7NO2S | CID 4739100." PubChem, 14 Apr. 2025.[Link]

    Sources

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